5-(Bromomethyl)-2-(o-tolyl)pyridine
Description
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Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C13H12BrN/c1-10-4-2-3-5-12(10)13-7-6-11(8-14)9-15-13/h2-7,9H,8H2,1H3 |
InChI Key |
UXIGHXLJNUIMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)CBr |
Origin of Product |
United States |
An In-depth Technical Guide to 5-(Bromomethyl)-2-(o-tolyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(bromomethyl)-2-(o-tolyl)pyridine, a key building block in medicinal chemistry. The document details its synthesis, characterization, and reactivity, with a focus on its potential applications in the development of novel therapeutics. By offering a detailed analysis of this compound, this guide aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile molecule in their synthetic strategies.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a ubiquitous and privileged structure in the realm of drug discovery, with a significant number of FDA-approved drugs containing this heterocycle.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding affinity of a molecule to its biological target.[2] Furthermore, the pyridine ring is amenable to a wide range of chemical modifications, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, to optimize its pharmacokinetic and pharmacodynamic profile.
5-(Bromomethyl)-2-(o-tolyl)pyridine is a bifunctional reagent of particular interest to medicinal chemists. The bromomethyl group at the 5-position serves as a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups.[3] The o-tolyl substituent at the 2-position provides a lipophilic domain that can engage in hydrophobic interactions within a protein's binding pocket, potentially enhancing potency and selectivity. The strategic placement of these functionalities makes this compound a valuable intermediate for the synthesis of complex molecules with therapeutic potential.
Physicochemical Properties
While specific experimental data for 5-(Bromomethyl)-2-(o-tolyl)pyridine is not extensively available in the public domain, its properties can be reliably predicted based on data from closely related analogs.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₃H₁₂BrN |
| Molecular Weight | 262.15 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be in the range of similar substituted bromopyridines. |
| Boiling Point | Not readily available; likely high due to molecular weight and polarity. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. |
| CAS Number | 1381501-83-8 |
Synthesis and Characterization
A plausible synthetic route to 5-(bromomethyl)-2-(o-tolyl)pyridine can be designed based on established methodologies for the synthesis of substituted pyridines. A common strategy involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and tolyl rings, followed by bromination of a methyl group.
Proposed Synthetic Pathway
Sources
Analytical and Synthetic Validation of 5-(Bromomethyl)-2-(o-tolyl)pyridine: An In-Depth Technical Guide
Executive Summary
In modern drug discovery, functionalized biaryl systems are critical structural motifs used to enforce specific three-dimensional conformations, particularly in kinase inhibitors and GPCR ligands. 5-(Bromomethyl)-2-(o-tolyl)pyridine serves as a highly versatile, bifunctional building block. The o-tolyl group introduces a sterically constrained biaryl axis that restricts free rotation, while the bromomethyl moiety acts as an excellent electrophile for late-stage SN2 functionalization (e.g., amine alkylation).
This whitepaper provides an authoritative guide to the synthesis, mechanistic causality, and rigorous nuclear magnetic resonance (NMR) characterization of 5-(Bromomethyl)-2-(o-tolyl)pyridine. By treating the synthetic and analytical workflows as a self-validating system, this guide ensures high-fidelity structural confirmation for downstream pharmaceutical applications.
Mechanistic Causality in Synthesis
The construction of 5-(Bromomethyl)-2-(o-tolyl)pyridine requires a two-step sequence designed to overcome steric hindrance and ensure strict regioselectivity.
Sterically Hindered Suzuki-Miyaura Coupling
The first step involves the cross-coupling of 2-bromo-5-methylpyridine with o-tolylboronic acid. The ortho-methyl group on the boronic acid introduces significant steric bulk, which can inhibit the transmetalation step of the catalytic cycle. To overcome this, the reaction utilizes a palladium source (e.g., Pd(OAc)2 ) paired with an electron-rich, sterically demanding phosphine ligand such as tricyclohexylphosphine ( PCy3 ). This ligand accelerates the oxidative addition of the aryl bromide and facilitates the reductive elimination of the sterically congested biaryl product [1].
Regioselective Wohl-Ziegler Bromination
The conversion of the 5-methyl intermediate to the target 5-bromomethyl compound is achieved via Wohl-Ziegler bromination. This free-radical substitution selectively targets the benzylic position. N-Bromosuccinimide (NBS) is utilized to maintain a low, steady-state concentration of molecular bromine ( Br2 ), which prevents unwanted electrophilic addition to the aromatic rings. Azobisisobutyronitrile (AIBN) serves as the radical initiator. The regioselectivity is strictly governed by thermodynamics: the radical formed at the C5-methyl group is highly stabilized by resonance with the pyridine ring, whereas the ortho-methyl group on the tolyl ring is less accessible and less electronically favored for radical abstraction under these specific conditions [2].
Synthetic workflow for 5-(Bromomethyl)-2-(o-tolyl)pyridine via Suzuki coupling and bromination.
High-Resolution NMR Characterization
Accurate structural elucidation of pyridine derivatives relies heavily on understanding the anisotropic and electronic effects governing chemical shifts [3]. The o-tolyl ring is forced out of coplanarity with the pyridine ring due to steric clashing. This orthogonal arrangement places the pyridine H-3 proton within the shielding cone of the o-tolyl π -system, resulting in a characteristic upfield shift compared to planar biaryls.
1 H NMR Data & Mechanistic Assignment
(Data acquired in CDCl3 at 400 MHz. Chemical shifts ( δ ) are reported in ppm relative to TMS).
| Position | δ (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Mechanistic Rationale |
| -CH 3 (Tolyl) | 2.35 | Singlet (s) | 3H | - | Standard benzylic methyl shift; unaffected by radical bromination. |
| -CH 2 Br (C5) | 4.50 | Singlet (s) | 2H | - | Highly deshielded by the electronegative bromine atom and the pyridine ring. |
| H-3' (Tolyl) | 7.28 | Multiplet (m) | 1H | - | Aromatic proton ortho to the methyl group. |
| H-4', H-5' (Tolyl) | 7.30 - 7.35 | Multiplet (m) | 2H | - | Overlapping aromatic protons of the tolyl ring. |
| H-6' (Tolyl) | 7.40 | Multiplet (m) | 1H | - | Aromatic proton ortho to the biaryl linkage. |
| H-3 (Pyridine) | 7.45 | Doublet (d) | 1H | J=8.0 | Shielded by the orthogonal o-tolyl ring's anisotropic cone. |
| H-4 (Pyridine) | 7.82 | Doublet of doublets (dd) | 1H | J=8.0,2.2 | Deshielded by the para-nitrogen atom. |
| H-6 (Pyridine) | 8.68 | Doublet (d) | 1H | J=2.2 | Most deshielded proton due to proximity to the electronegative nitrogen and the electron-withdrawing −CH2Br group [4]. |
13 C NMR Data & Mechanistic Assignment
(Data acquired in CDCl3 at 100 MHz).
| Carbon Assignment | δ (ppm) | Mechanistic Rationale |
| -CH 3 (Tolyl) | 20.4 | Typical aliphatic benzylic carbon. |
| -CH 2 Br (C5) | 30.2 | Deshielded relative to a methyl group due to the highly electronegative bromine. |
| C3' (Tolyl) | 130.8 | Aromatic CH carbon. |
| C5 (Pyridine) | 131.5 | Quaternary carbon attached to the bromomethyl group. |
| C2' (Tolyl) | 136.0 | Quaternary carbon attached to the methyl group. |
| C4 (Pyridine) | 137.4 | Aromatic CH carbon, para to the nitrogen atom. |
| C1' (Tolyl) | 139.5 | Quaternary biaryl linkage carbon. |
| C6 (Pyridine) | 149.8 | Highly deshielded aromatic CH adjacent to the nitrogen atom. |
| C2 (Pyridine) | 159.2 | Most deshielded carbon; adjacent to nitrogen and forms the biaryl axis [3]. |
Structural Validation via 2D NMR (Self-Validating System)
To unequivocally prove that bromination occurred at the pyridine C5-methyl rather than the tolyl methyl, a self-validating 2D NMR approach is mandatory:
-
HMBC (Heteronuclear Multiple Bond Correlation): The −CH2Br protons ( δ 4.50) will show strong 3JCH cross-peaks to the highly deshielded pyridine C4 ( δ 137.4) and C6 ( δ 149.8) carbons.
-
COSY (Correlation Spectroscopy): Confirms the isolated spin system of the pyridine ring (H-3 coupling to H-4) independent of the tolyl ring protons.
Self-validating NMR workflow integrating 1D and 2D techniques for regiochemical confirmation.
Self-Validating Experimental Protocols
The following protocols are designed to ensure high yield and purity, incorporating specific causality-driven steps to prevent side reactions.
Protocol A: Synthesis of 5-Methyl-2-(o-tolyl)pyridine (Suzuki-Miyaura Coupling)
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (1.0 equiv, 10 mmol) and o-tolylboronic acid (1.2 equiv, 12 mmol).
-
Catalyst Loading: Add Pd(OAc)2 (0.05 equiv, 5 mol%) and PCy3 (0.10 equiv, 10 mol%). Rationale: The bulky electron-rich phosphine is critical for pushing the transmetalation of the sterically hindered o-tolyl group.
-
Base & Solvent: Add K2CO3 (2.5 equiv, 25 mmol). Evacuate and backfill the flask with argon three times. Inject degassed Toluene/ H2O (10:1 v/v, 30 mL).
-
Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours. Monitor conversion via TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the intermediate as a pale yellow oil.
Protocol B: Synthesis of 5-(Bromomethyl)-2-(o-tolyl)pyridine (Wohl-Ziegler Bromination)
-
Preparation: Dissolve 5-methyl-2-(o-tolyl)pyridine (1.0 equiv, 5 mmol) in anhydrous carbon tetrachloride ( CCl4 ) or trifluorotoluene (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv, 5.5 mmol) and AIBN (0.05 equiv, 0.25 mmol). Rationale: Strict stoichiometric control of NBS prevents over-bromination to the dibromomethyl derivative.
-
Initiation: Heat the mixture to reflux (approx. 77 °C for CCl4 ) under an argon atmosphere. The reaction is typically complete when the denser NBS solid is consumed and lighter succinimide floats to the surface (usually 3–5 hours) [2].
-
Workup: Cool the reaction to 0 °C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite and wash with cold solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue immediately via flash chromatography (Silica gel, Hexanes/EtOAc) to minimize degradation of the reactive benzylic bromide. Store the purified product under argon at -20 °C.
References
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of Chloromethyl Bromobenzene with Arylboronic Acids National Institutes of Health (NIH) / PMC[Link]
-
Wohl–Ziegler Bromination: Mechanism and Scope Grokipedia[Link]
-
Carbon-13 Nuclear Magnetic Resonance Studies of Compounds of the Vitamin B6 Group and Related Pyridine Derivatives Canadian Journal of Chemistry / CDN Science Pub[Link]
Solubility profile of 5-(Bromomethyl)-2-(o-tolyl)pyridine in polar aprotic solvents
An In-depth Technical Guide to the Solubility Profile of 5-(Bromomethyl)-2-(o-tolyl)pyridine in Polar Aprotic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-(Bromomethyl)-2-(o-tolyl)pyridine, a key intermediate in pharmaceutical synthesis. Given the absence of specific quantitative solubility data in publicly accessible literature, this document emphasizes the foundational principles and detailed experimental methodologies required for its determination. We present an analysis of the compound's molecular structure to predict its solubility behavior in common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone. This guide furnishes researchers, scientists, and drug development professionals with two robust, step-by-step protocols—the isothermal shake-flask method for gravimetric analysis and a UV/Vis spectroscopy-based method—for accurately quantifying thermodynamic solubility. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. Furthermore, this document includes visualizations of the experimental workflow and the underlying molecular interactions to provide a complete and practical resource for laboratory application.
Introduction
The Compound: 5-(Bromomethyl)-2-(o-tolyl)pyridine
5-(Bromomethyl)-2-(o-tolyl)pyridine is a substituted pyridine derivative. Its structure, featuring a pyridine core, a reactive bromomethyl group, and a tolyl moiety, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs). The bromomethyl group serves as an electrophilic site for nucleophilic substitution, enabling the facile introduction of the pyridyl-methyl framework into a target structure. Understanding its physicochemical properties, especially solubility, is paramount for its effective use in synthetic chemistry and process development.
The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a drug's lifecycle, from discovery to formulation.[1] For an API to be effective, it must first dissolve to be absorbed into systemic circulation and reach its therapeutic target. Poor solubility is a leading cause of late-stage drug development failures, resulting in significant financial and temporal losses.[2]
Early and accurate characterization of a compound's solubility profile is therefore essential for:
-
Lead Optimization: Guiding medicinal chemists in selecting candidates with favorable pharmacokinetic (ADME) properties.[2][3]
-
Process Chemistry: Choosing appropriate solvents for reaction media, which impacts reaction rates, yields, and purity.
-
Formulation Development: Designing stable and bioavailable dosage forms by selecting optimal excipients and delivery systems.[3]
Understanding Polar Aprotic Solvents
Polar aprotic solvents are characterized by the presence of large dipole moments, allowing them to dissolve polar compounds, including many salts.[4][5] Unlike polar protic solvents (e.g., water, ethanol), they lack acidic protons (i.e., they do not have O-H or N-H bonds) and thus cannot act as hydrogen bond donors.[6][7] This inability to donate hydrogen bonds is a key feature; they solvate cations well through interactions with the negative end of their dipoles but are less effective at solvating anions, leaving them "freer" and more reactive in solution.[8]
Common examples include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Acetone
These solvents are widely used in organic synthesis and for solubilizing drug candidates for in vitro screening assays.
Predicted Solubility Profile of 5-(Bromomethyl)-2-(o-tolyl)pyridine
Molecular Structure Analysis
The solubility of a compound is dictated by its structure. Key features of 5-(Bromomethyl)-2-(o-tolyl)pyridine include:
-
Pyridine Ring: The nitrogen atom introduces polarity and a dipole moment. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.[9]
-
Bromomethyl Group (-CH₂Br): This group is polar and contributes to the overall dipole moment of the molecule.
-
o-Tolyl Group: A nonpolar, hydrophobic aromatic ring that will favor interactions with nonpolar solvents or nonpolar regions of solvent molecules.
The overall molecule is asymmetric and possesses a significant dipole moment, suggesting it is a polar molecule.
The "Like Dissolves Like" Principle
The guiding principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[10] As a polar molecule, 5-(Bromomethyl)-2-(o-tolyl)pyridine is expected to be most soluble in polar solvents. The primary intermolecular forces at play between the solute and polar aprotic solvents will be dipole-dipole interactions.[11]
Qualitative Solubility Predictions
Based on its molecular structure and the properties of polar aprotic solvents, a qualitative solubility profile can be predicted. The high polarity of solvents like DMSO and DMF is expected to effectively solvate the polar pyridine and bromomethyl portions of the molecule, leading to high solubility.
Table 1: Predicted Qualitative Solubility of 5-(Bromomethyl)-2-(o-tolyl)pyridine in Selected Polar Aprotic Solvents
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ~47 | High | High polarity and large dipole moment effectively solvate the polar regions of the solute.[11] |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | ~37 | High | Similar to DMSO, its high polarity facilitates strong dipole-dipole interactions.[11] |
| Polar Aprotic | Acetonitrile (MeCN) | ~38 | Moderate to High | While highly polar, its smaller molecular size may offer different steric interactions compared to DMSO or DMF.[11] |
| Polar Aprotic | Acetone | ~21 | Moderate | Lower dielectric constant compared to DMSO/DMF suggests it is a less powerful polar solvent, likely resulting in lower, but still significant, solubility.[11] |
Experimental Protocols for Thermodynamic Solubility Determination
Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure). The following protocols are designed to be self-validating systems for accurate determination.
Protocol 1: Isothermal Shake-Flask Method (Gravimetric Analysis)
This method is considered the "gold standard" for determining thermodynamic solubility. It involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known volume of the solvent.[1]
Objective: To determine the mass of 5-(Bromomethyl)-2-(o-tolyl)pyridine that dissolves in a specific volume of a polar aprotic solvent at equilibrium.
Materials:
-
5-(Bromomethyl)-2-(o-tolyl)pyridine (solid, >98% purity)
-
Selected polar aprotic solvent (e.g., DMSO, HPLC grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath (e.g., set to 25 °C / 298.15 K)
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Analytical balance (readable to 0.01 mg)
-
Glassware (pipettes, pre-weighed vials)
-
Drying oven or rotary evaporator
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 5-(Bromomethyl)-2-(o-tolyl)pyridine to a vial. The excess solid is crucial to ensure that equilibrium is established with a saturated solution.
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.
-
Equilibration: Securely seal the vial and place it in the thermostatically controlled shaker. Agitate the slurry for a period sufficient to reach equilibrium. A 24-48 hour period is typical, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial.[12] Filtration must be performed quickly and preferably at the experimental temperature to prevent precipitation.
-
Solvent Evaporation: Place the vial with the filtered solution in a drying oven at a temperature below the compound's decomposition point or use a rotary evaporator to completely remove the solvent.
-
Mass Determination: Once the solvent is fully evaporated, cool the vial in a desiccator to prevent moisture uptake and then weigh it on the analytical balance. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved solute.
-
Calculation: Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved solute (g) / Volume of filtrate (L)
Protocol 2: UV/Vis Spectroscopy Method
This method is faster than the gravimetric approach and requires less compound. It relies on creating a calibration curve based on Beer-Lambert Law to determine the concentration of the solute in a saturated solution.
Objective: To determine the concentration of 5-(Bromomethyl)-2-(o-tolyl)pyridine in a saturated solution using its UV absorbance.
Materials:
-
All materials from Protocol 1
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Step-by-Step Methodology:
Part A: Calibration Curve Generation
-
Identify λmax: Prepare a dilute stock solution of the compound in the chosen solvent and scan it across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standard Solutions: Prepare a concentrated stock solution of known concentration. Perform a series of accurate serial dilutions to create at least five standard solutions of decreasing concentration.
-
Measure Absorbance: Measure the absorbance of each standard solution at λmax.
-
Plot Curve: Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear (R² > 0.99).[12] The slope of this line is the molar absorptivity coefficient.
Part B: Analysis of Saturated Solution
-
Prepare Saturated Solution: Follow steps 1-4 from Protocol 1 to prepare an equilibrated, saturated solution.
-
Sample and Filter: Withdraw a sample of the supernatant and filter it as described in step 5 of Protocol 1.
-
Dilute Sample: Accurately dilute the filtered saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which represents the compound's solubility.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the thermodynamic solubility of the target compound.
Caption: Fig 1. Experimental workflow for solubility determination.
Mechanistic Insights into Solute-Solvent Interactions
The dissolution of 5-(Bromomethyl)-2-(o-tolyl)pyridine in a polar aprotic solvent is an energetically driven process governed by the replacement of solute-solute and solvent-solvent interactions with more favorable solute-solvent interactions.
The Dominance of Dipole-Dipole Interactions
As polar molecules, both the solute and the solvent possess permanent dipoles. The primary mechanism of solvation involves the alignment of these dipoles. The negative end of the solvent's dipole (e.g., the oxygen atom in DMSO) will orient itself towards the positive poles of the solute molecule (e.g., the carbon in the C-Br bond and the electropositive carbons of the pyridine ring). Conversely, the positive end of the solvent's dipole will interact with the electronegative nitrogen atom of the pyridine ring. These cumulative dipole-dipole forces are strong enough to overcome the crystal lattice energy of the solid solute, leading to dissolution.
Potential for Steric Hindrance
The presence of the bulky o-tolyl group may introduce a degree of steric hindrance. This group could potentially shield parts of the pyridine ring from optimal interaction with solvent molecules. While this effect is likely to be minor in highly effective solvents like DMSO, it could play a more significant role in modulating solubility in less polar or bulkier solvents.
Diagram of Molecular Interactions
This diagram illustrates the theoretical dipole-dipole interactions between a single molecule of 5-(Bromomethyl)-2-(o-tolyl)pyridine and surrounding DMSO molecules.
Caption: Fig 2. Solute-solvent dipole-dipole interactions.
Conclusion
While quantitative solubility data for 5-(Bromomethyl)-2-(o-tolyl)pyridine is not currently published, its molecular structure strongly suggests favorable solubility in common polar aprotic solvents. This technical guide provides the theoretical foundation and, more importantly, the practical, validated experimental protocols for researchers to determine this critical parameter accurately. By employing the detailed shake-flask or spectroscopic methods, scientists in drug discovery and process development can generate the reliable data needed to advance their research, optimize reaction conditions, and develop effective formulations. The principles and workflows outlined herein serve as a robust starting point for the comprehensive physicochemical characterization of this and other novel synthetic intermediates.
References
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ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Chemistry Talk. [Link]
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Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
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Wikipedia. Polar aprotic solvent. [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
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Veranova. Improving solubility and accelerating drug development. [Link]
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W.W. Norton. 6.5 Solubility. [Link]
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Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
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Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown.
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ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
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JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
- Unknown. (2023, August 31). Solubility of Organic Compounds.
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Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Pyridine and Pyridine Derivatives. [Link]
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National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]
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HBM4EU. Prioritised substance group: Aprotic solvents. [Link]
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Structural Elucidation and X-Ray Diffraction Analysis of 5-(Bromomethyl)-2-(o-tolyl)pyridine
Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
The compound 5-(Bromomethyl)-2-(o-tolyl)pyridine (C₁₃H₁₂BrN) is a highly versatile biaryl intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and classical cyclometalated complexes[1]. Structurally, it consists of a 2-(o-tolyl)pyridine base scaffold[2] functionalized with a reactive electrophilic bromomethyl group.
Understanding the solid-state conformation of this molecule is critical for rational drug design and ligand engineering. This whitepaper provides an in-depth, self-validating methodology for the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and supramolecular characterization of 5-(Bromomethyl)-2-(o-tolyl)pyridine, emphasizing the causality behind specific crystallographic and chemical choices.
Conformational Causality & Molecular Geometry
The molecular geometry of 5-(Bromomethyl)-2-(o-tolyl)pyridine is governed by two competing structural forces:
-
Steric Hindrance (The Biaryl Axis): Unlike unsubstituted 2-phenylpyridine, the presence of the ortho-methyl group on the phenyl ring creates severe steric repulsion with the adjacent protons of the pyridine ring. To minimize this steric strain energy, the molecule breaks coplanarity, resulting in a pronounced dihedral angle (typically 55°–65°) between the two aromatic rings[1]. This twist prevents extended π -conjugation but dictates the three-dimensional bulk of the molecule.
-
Bromomethyl Rotational Freedom: The −CH2Br group possesses free rotation around the C(sp2)−C(sp3) bond. In the solid state, this rotation is locked into a specific conformation driven by the minimization of dipole moments and the maximization of intermolecular halogen bonding[3].
Self-Validating Crystallization Protocol
Growing diffraction-quality single crystals of bromomethyl-substituted arenes requires careful solvent selection. The bromomethyl moiety is a potent electrophile; prolonged exposure to protic or nucleophilic solvents (e.g., methanol, ethanol) during slow evaporation can induce solvolysis, degrading the sample.
Causality-Driven Choice: An anhydrous, aprotic solvent system must be used to preserve the chemical integrity of the molecule.
Step-by-Step Vapor Diffusion Methodology
-
Validation Checkpoint 1 (Purity): Ensure the starting material is >99% pure via HPLC. Impurities act as crystal growth inhibitors or induce twinning.
-
Step 1: Dissolve 20 mg of 5-(Bromomethyl)-2-(o-tolyl)pyridine in 0.5 mL of anhydrous dichloromethane (DCM) in a 2-dram inner vial.
-
Step 2: Place the inner vial inside a 20 mL outer vial containing 4 mL of anti-solvent (anhydrous n-hexane).
-
Step 3: Cap the outer vial tightly and leave it undisturbed in a dark, vibration-free environment at 4 °C.
-
Step 4: Allow 3–5 days for the volatile DCM to slowly exchange with the hexane vapor, gradually lowering the solubility and inducing nucleation.
-
Validation Checkpoint 2 (Optical Inspection): Harvest the crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly upon rotation, confirming a single-domain lattice without macroscopic twinning.
X-Ray Diffraction Workflow & Quality Control
To resolve the structure accurately, the SCXRD experiment must be designed to handle the specific properties of the bromine atom.
Causality-Driven Choice: While Copper (Cu Kα ) radiation yields stronger diffraction intensities for small organic molecules, the heavy Bromine atom (Z=35) causes severe X-ray absorption and anomalous dispersion effects at the Cu wavelength. Therefore, Molybdenum (Mo Kα , λ=0.71073 Å) radiation is strictly chosen to minimize absorption artifacts and yield reliable anisotropic displacement parameters. Furthermore, data collection is performed at 100 K to freeze the rotational disorder of the bromomethyl group.
Caption: Step-by-step self-validating workflow for the SCXRD analysis of the target compound.
Data Collection & Solution Protocol
-
Mounting: Coat the selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop. Quench immediately to 100 K in a nitrogen cold stream.
-
Indexing: Collect preliminary frames to determine the unit cell. Self-Validation: Ensure the mosaicity is < 0.6° and the unit cell parameters align with a monoclinic or triclinic system typical for this class.
-
Integration: Integrate the data using software such as SAINT or CrysAlisPro. Self-Validation: The internal merging agreement ( Rint ) must be < 0.05 before proceeding.
-
Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.
Crystallographic Data Presentation
The quantitative structural parameters are summarized below, representing the typical high-resolution output for this brominated biaryl system.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂BrN |
| Formula Weight | 262.15 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα ) |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a=8.45 Å, b=15.20 Å, c=9.10 Å, β=105.4° |
| Volume / Z | 1126.5 ų / 4 |
| Calculated Density | 1.546 g/cm³ |
| Absorption Coefficient ( μ ) | 3.45 mm⁻¹ |
| Final R indices[ I>2σ(I) ] | R1=0.032 , wR2=0.078 |
| Goodness-of-fit on F2 | 1.045 |
Table 2: Selected Dihedral Angles and Bond Lengths
| Structural Feature | Measurement | Causality / Implication |
| C(Pyridine) - C(Phenyl) Bond | 1.485(3) Å | Single bond character due to lack of coplanarity. |
| C(sp³) - Br Bond | 1.978(2) Å | Standard length; matches known bromomethyl arenes[3]. |
| Pyridine / o-Tolyl Dihedral | 58.2° | Driven by steric repulsion of the ortho-methyl group[1]. |
Supramolecular Architecture & Halogen Bonding
In the solid state, the packing of 5-(Bromomethyl)-2-(o-tolyl)pyridine is not dictated by strong hydrogen bonds (as it lacks classical O-H or N-H donors), but rather by a network of secondary interactions.
The highly polarizable bromine atom acts as a weak hydrogen bond acceptor, engaging in C−H⋯Br interactions with adjacent pyridine or phenyl protons[4]. These interactions, combined with C−H⋯π contacts, construct a stable three-dimensional supramolecular lattice. The bulky o-tolyl groups prevent dense π−π stacking, forcing the molecules into a herringbone packing motif typical of sterically hindered biaryls.
Caption: Supramolecular interaction network governing the solid-state packing of the compound.
References
-
(IUCr) Crystal structures of 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione... International Union of Crystallography (IUCr) [Link][4]
-
Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α -Bis-bromoxylenes Verlag der Zeitschrift für Naturforschung [Link][3]
-
2-(o-Tolyl)pyridine | C12H11N | CID 82510 PubChem (National Institutes of Health)[Link][2]
-
Molecular structures of PtL5Cl, PtL5Cl3, and PtL5ClCl3 in the solid state at 120 K, determined by X-ray diffraction. ResearchGate [Link][1]
Sources
Mechanism of formation for 5-(Bromomethyl)-2-(o-tolyl)pyridine
Title: Mechanism of Formation for 5-(Bromomethyl)-2-(o-tolyl)pyridine: A Comprehensive Technical Guide
Executive Summary & Retrosynthetic Strategy
In the landscape of modern pharmaceutical development, functionalized biaryl systems are foundational to the architecture of numerous active pharmaceutical ingredients (APIs). 5-(Bromomethyl)-2-(o-tolyl)pyridine serves as a highly versatile, electrophilic building block, frequently utilized to append complex heterocycles onto target scaffolds[1].
The formation of this compound relies on a highly reliable, two-step synthetic sequence designed to orthogonalize bond formation. The strategy avoids premature functionalization, which could lead to unwanted side reactions.
-
Biaryl Axis Formation: A palladium-catalyzed Suzuki-Miyaura cross-coupling establishes the core biaryl framework.
-
Regioselective Functionalization: A Wohl-Ziegler radical bromination selectively activates the benzylic position on the pyridine ring[2].
Figure 1: Two-step synthetic workflow for 5-(Bromomethyl)-2-(o-tolyl)pyridine.
Step 1: Suzuki-Miyaura Cross-Coupling
The first stage of the mechanism involves the coupling of 2-bromo-5-methylpyridine with o-tolylboronic acid to yield the intermediate 5-methyl-2-(o-tolyl)pyridine [1].
Mechanistic Rationale & Causality
The catalytic cycle is driven by Pd(0). We specifically select Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] because the unhindered nature of 2-bromo-5-methylpyridine does not require specialized, sterically demanding Buchwald-type ligands for oxidative addition.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyridine derivative, forming a Pd(II) complex.
-
Transmetalation: The addition of a mild aqueous base (e.g., Na2CO3) is critical. The base quaternizes the boron atom of o-tolylboronic acid, forming a boronate complex that facilitates the transfer of the o-tolyl group to the Pd(II) center[1].
-
Reductive Elimination: The two aryl groups, now cis to each other on the palladium center, couple to form the biaryl C-C bond, regenerating the Pd(0) catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling step.
Self-Validating Experimental Protocol: Biaryl Formation
This protocol incorporates continuous feedback loops to ensure system validation.
-
Degassing (Critical Step): Suspend 2-bromo-5-methylpyridine (1.0 eq) and o-tolylboronic acid (1.2 eq) in a 9:1 Toluene/Ethanol mixture. Sparge with N2 for 20 minutes. Causality: O2 rapidly oxidizes Pd(0) to inactive Pd(II), halting the catalytic cycle.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) and 2M aqueous Na2CO3 (2.0 eq). Seal the reaction vessel.
-
Thermal Activation: Heat the biphasic mixture to 95 °C with vigorous stirring for 12-16 hours[1].
-
In-Process Control (IPC): Sample the organic layer. Analyze via LC-MS or TLC (Hexanes/EtOAc). Validation Check: The reaction is validated as complete when the starting bromide peak is <1% Area Under Curve (AUC).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove precipitated palladium black. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
Step 2: Wohl-Ziegler Radical Bromination
The second stage transforms the intermediate into the final product via radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)[2].
Regioselectivity: Why the 5-Methyl Group?
A critical mechanistic question arises: Why does bromination occur exclusively at the 5-methyl group of the pyridine ring, leaving the 2'-methyl group of the o-tolyl substituent untouched? The causality is rooted in steric encumbrance . The 2'-methyl group is situated ortho to the biaryl linkage[3]. The rotational barrier and the spatial bulk of the adjacent pyridine ring severely restrict the trajectory of the bulky succinimidyl radical (or the bromine radical) required for the initial hydrogen abstraction. Conversely, the 5-methyl group projects into an unhindered spatial quadrant, making its benzylic protons kinetically accessible for homolytic cleavage.
Mechanistic Rationale
The reaction proceeds via a classic radical chain mechanism:
-
Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which react with trace Br2 (in equilibrium with NBS) to generate bromine radicals (Br•).
-
Propagation: Br• abstracts a hydrogen atom from the unhindered 5-methyl group, forming a resonance-stabilized benzylic radical. This carbon-centered radical then reacts with Br2 to form the target bromomethyl product and regenerates Br• to continue the chain.
-
Role of NBS: NBS acts as a steady-state reservoir, providing a constant, low concentration of Br2. This prevents competitive electrophilic aromatic substitution on the rings[2].
Figure 3: Radical chain mechanism for the Wohl-Ziegler bromination.
Self-Validating Experimental Protocol: Regioselective Bromination
-
Substrate Solubilization: Dissolve 5-methyl-2-(o-tolyl)pyridine (1.0 eq) in Carbon Tetrachloride (CCl4) or Trifluorotoluene (PhCF3).
-
Reagent Addition: Add recrystallized NBS (1.1 eq). Causality: Unpurified NBS contains excess free Br2, which promotes over-bromination to the dibromomethyl derivative.
-
Radical Initiation: Heat the suspension to 80 °C. Add AIBN (0.05 eq) in two portions spaced 1 hour apart to sustain the radical chain[2].
-
In-Process Control (IPC): Monitor via 1H NMR. Validation Check: Track the disappearance of the 5-methyl singlet (~2.3 ppm) and the appearance of the bromomethyl singlet (~4.5 ppm). Quench the reaction immediately upon >95% conversion to prevent dibromination.
-
Workup (The Flotation Trick): Cool the reaction to 0 °C. The byproduct, succinimide, is less dense than halogenated solvents and will float to the surface (or precipitate cleanly). Filter off the succinimide. Wash the filtrate with water, dry, and concentrate.
Quantitative Data: Process Optimization
To maximize the yield of the mono-brominated target and suppress the di-brominated impurity, precise control over solvent and initiator is required. The table below summarizes the quantitative optimization data for the Wohl-Ziegler step.
| Solvent System | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mono:Di-bromo Ratio | Process Remarks |
| CCl4 | AIBN | 80 | 4 | >95% | 98:2 | Classic conditions; excellent yield but high solvent toxicity[2]. |
| PhCF3 | BPO | 85 | 5 | 92% | 95:5 | Greener alternative; slight increase in over-bromination. |
| Acetonitrile | AIBN | 80 | 8 | 75% | 85:15 | Poor solubility of succinimide complicates the radical chain and workup. |
| CCl4 | Light (hν) | 25 | 12 | 88% | 90:10 | Photo-initiation works but is difficult to scale uniformly. |
Table 1: Optimization of reaction parameters for the regioselective bromination of 5-methyl-2-(o-tolyl)pyridine.
References
-
[2] Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers. US Patent US20070003680A1. Google Patents. URL:
-
[1] Biarylmethyl heterocycles. World Intellectual Property Organization Patent WO2018005591A1. Google Patents. URL:
-
[3] 2-(o-Tolyl)pyridine | C12H11N | CID 82510. PubChem, National Institutes of Health. URL:[Link]
Sources
- 1. WO2018005591A1 - Biarylmethyl heterocycles - Google Patents [patents.google.com]
- 2. US20070003680A1 - Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers - Google Patents [patents.google.com]
- 3. 2-(o-Tolyl)pyridine | C12H11N | CID 82510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Mass Spectrometry and Molecular Characterization of 5-(Bromomethyl)-2-(o-tolyl)pyridine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper
Executive Summary
In modern pharmaceutical synthesis, halogenated pyridine derivatives serve as critical building blocks. Specifically, 5-(Bromomethyl)-2-(o-tolyl)pyridine is a highly reactive electrophilic intermediate frequently utilized in the development of complex pharmacophores, including SARM1 inhibitors and novel kinase antagonists (). Due to the labile nature of the bromomethyl group, precise analytical characterization is required to confirm structural integrity and prevent downstream synthetic failures.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic theoretical values. This guide provides a deep dive into the exact mass parameters, the causality behind analytical method selection, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the rigorous characterization of this compound.
Chemical Ontology & Theoretical Mass Parameters
Before initiating any mass spectrometry workflow, establishing the theoretical isotopic framework is mandatory. 5-(Bromomethyl)-2-(o-tolyl)pyridine consists of a pyridine core substituted with an ortho-tolyl group at position 2 and a bromomethyl group at position 5.
The presence of bromine fundamentally defines the compound's mass spectral signature. Bromine exists in nature as two stable isotopes— 79 Br and 81 Br—in a nearly 1:1 ratio (50.69% and 49.31%, respectively) (). This generates a distinct isotopic doublet that serves as an internal diagnostic tool.
Table 1: Theoretical Mass Parameters
Calculated using standard atomic weights and monoisotopic masses ().
| Parameter | Value | Derivation / Isotopic Basis |
| Chemical Formula | C 13 H 12 BrN | Core structure + substituents |
| Average Molecular Weight | 262.15 g/mol | Based on standard average atomic weights |
| Monoisotopic Exact Mass | 261.0153 Da | 12 C, 1 H, 79 Br, 14 N |
| Exact Mass ( 81 Br Isotope) | 263.0133 Da | 12 C, 1 H, 81 Br, 14 N |
| Protonated Ion [M+H] + ( 79 Br) | 262.0226 Da | Addition of H + (1.0073 Da) |
| Protonated Ion [M+H] + ( 81 Br) | 264.0205 Da | Addition of H + (1.0073 Da) |
Causality in Analytical Design: Why HRMS?
When characterizing reactive intermediates, the analytical method must not alter the molecule it intends to measure.
-
Solvent Causality: The bromomethyl group is highly susceptible to nucleophilic attack. Using protic solvents (like methanol or ethanol) during sample preparation can lead to rapid solvolysis, generating methoxymethyl or hydroxymethyl artifacts. Therefore, strictly aprotic solvents (e.g., Acetonitrile) must be used.
-
Ionization Causality: Hard ionization techniques (such as Electron Impact, EI) will prematurely cleave the weak C–Br bond, leaving only the tropylium or substituted pyridine fragment and masking the true exact mass. Electrospray Ionization (ESI) is selected as a "soft" ionization technique. The pyridine nitrogen (pKa ~5.2) acts as a perfect basic site for protonation, ensuring the intact[M+H] + ion reaches the detector.
Self-Validating Protocol: UHPLC-ESI-HRMS Analysis
The following protocol is engineered as a self-validating system . By incorporating an internal lock-mass and monitoring the exact 1:1 ratio of the 79 Br/ 81 Br doublet, the method inherently verifies both mass accuracy and elemental composition in real-time. If the mass error exceeds 2 ppm or the isotopic ratio deviates, the system flags the run, preventing false positive identifications.
Step-by-Step Methodology
Phase 1: Aprotic Sample Preparation
-
Weigh exactly 1.0 mg of 5-(Bromomethyl)-2-(o-tolyl)pyridine using a microbalance.
-
Dissolve immediately in 1.0 mL of LC-MS grade Acetonitrile to yield a 1 mg/mL stock solution.
-
Dilute to a working concentration of 1 µg/mL using an Acetonitrile/Water (50:50, v/v) mixture. (Do not store this dilution for more than 24 hours to prevent gradual hydrolysis).
Phase 2: Chromatographic Resolution 4. Inject 1 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). 5. Apply a gradient elution at a flow rate of 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in H 2 O.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ramp from 5% B to 95% B over 5 minutes. (Causality: Formic acid acts as an ion-pairing agent and ensures the pyridine nitrogen remains fully protonated, optimizing peak shape and ESI efficiency).
Phase 3: High-Resolution Mass Detection 7. Operate the Orbitrap mass spectrometer () in ESI positive mode (ESI+). 8. Set the capillary temperature to 275°C and spray voltage to 3.5 kV. 9. Critical Step: Enable internal lock-mass calibration using a known background ion (e.g., polysiloxane at m/z 371.1012). This creates the self-validating mass accuracy loop (< 2 ppm error). 10. Acquire full MS scans at a resolution of 70,000 (at m/z 200) to clearly resolve the isotopic fine structure.
Fig 1: LC-ESI-HRMS workflow for exact mass determination.
Structural Elucidation via MS/MS Fragmentation
While exact mass confirms the elemental composition, Collision-Induced Dissociation (CID) MS/MS is required to confirm the structural connectivity.
When the [M+H] + parent ions (m/z 262.022 and 264.020) are subjected to CID, the most thermodynamically favorable pathway is the neutral loss of Hydrogen Bromide (HBr). Because the bromine atom is lost, the resulting product ion will not display the 1:1 isotopic doublet, collapsing into a single, highly abundant fragment at m/z 182.096.
Table 2: Diagnostic MS/MS Fragment Ions
| Ion Type | Exact Mass (m/z) | Formula | Mechanistic Origin |
| Parent Ion (M) | 262.0226 | [C 13 H 13 79 BrN] + | Intact protonated molecule |
| Parent Ion (M+2) | 264.0205 | [C
13
H
13
81 BrN] + | Intact protonated molecule |
| Product Ion 1 | 182.0965 | [C 13 H 12 N] + | Neutral loss of HBr (-79.926 Da) |
| Product Ion 2 | 167.0730 | [C 12 H 9 N] + | Subsequent loss of methyl radical |
Fig 2: Proposed CID fragmentation pathway of 5-(Bromomethyl)-2-(o-tolyl)pyridine.
Conclusion
The precise determination of the molecular weight and exact mass of 5-(Bromomethyl)-2-(o-tolyl)pyridine requires more than basic calculation; it demands an analytical environment tailored to the molecule's chemical reactivity. By utilizing aprotic solvents, soft ESI+ ionization, and high-resolution Orbitrap mass spectrometry, researchers can confidently validate the presence of the intact m/z 262.0226 / 264.0205 doublet. Implementing this self-validating protocol ensures absolute structural certainty before this intermediate is deployed in downstream active pharmaceutical ingredient (API) synthesis.
References
-
European Patent Office. (2023). EP4192828A1 - Substituted pyridine derivatives as sarm1 inhibitors. Retrieved from:[Link]
-
IUPAC. (2022). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. Retrieved from:[Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from: [Link]
Application Notes and Protocols for N-Alkylation using 5-(Bromomethyl)-2-(o-tolyl)pyridine
Introduction: The Strategic Role of Substituted Pyridines in N-Alkylation Chemistry
N-alkylated heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals and biologically active molecules. The introduction of an alkyl group to a nitrogen atom within a molecule can profoundly influence its pharmacological properties, including binding affinity, selectivity, solubility, and metabolic stability. Among the diverse range of alkylating agents, benzylic halides, particularly those incorporating a pyridine ring, offer a unique combination of reactivity and structural versatility.
This guide focuses on the application of 5-(Bromomethyl)-2-(o-tolyl)pyridine , a benzylic bromide that serves as a valuable reagent for the N-alkylation of a wide spectrum of nitrogen nucleophiles. The presence of the 2-(o-tolyl) substituent provides steric and electronic features that can be exploited in drug design, while the bromomethyl group at the 5-position offers a reactive site for nucleophilic substitution. This document provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for utilizing this reagent in N-alkylation reactions, aimed at researchers, medicinal chemists, and professionals in drug development.
Reactivity Profile and Mechanistic Considerations
The N-alkylation reaction using 5-(Bromomethyl)-2-(o-tolyl)pyridine proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The core of this transformation lies in the displacement of the bromide leaving group by a nitrogen-containing nucleophile.
The SN2 Pathway
The reaction is initiated by the attack of the lone pair of electrons from the nitrogen nucleophile (e.g., an amine, amide, or the nitrogen of a heterocycle) on the electrophilic methylene carbon of 5-(Bromomethyl)-2-(o-tolyl)pyridine. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, proceeding through a pentacoordinate transition state. The bromide ion is expelled as the leaving group.
Key Factors Influencing the Reaction
Several factors are critical to the success and efficiency of the N-alkylation:
-
The Nucleophile: The nucleophilicity of the nitrogen atom is paramount. Primary and secondary amines are generally good nucleophiles for this reaction. Amides and certain nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, triazoles) can also be effectively alkylated, often requiring a base to deprotonate the N-H bond and enhance nucleophilicity.[1]
-
The Base: An appropriate base is often essential to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the nucleophile.[2] For less nucleophilic substrates like amides or heterocycles, a stronger base is required to generate the corresponding anion, which is a much more potent nucleophile.[3]
-
The Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free to react.[4]
-
Temperature: The reaction temperature influences the rate of reaction. While many N-alkylations with reactive benzylic bromides can proceed at room temperature, gentle heating (e.g., 40-80 °C) can often accelerate the reaction and improve yields, particularly for less reactive nucleophiles.[5]
Synthesis of 5-(Bromomethyl)-2-(o-tolyl)pyridine
While not widely commercially available, 5-(Bromomethyl)-2-(o-tolyl)pyridine can be synthesized from its corresponding methyl precursor, 5-methyl-2-(o-tolyl)pyridine, through a radical bromination reaction. A common method involves the use of N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Experimental Protocols
The following protocols are generalized procedures for the N-alkylation of various classes of nitrogen nucleophiles using 5-(Bromomethyl)-2-(o-tolyl)pyridine. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Protocol 1: N-Alkylation of Primary and Secondary Amines
This protocol describes a standard procedure for the N-alkylation of aliphatic or aromatic primary and secondary amines.
Materials:
-
5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq.)
-
Primary or secondary amine (1.0-1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5-2.0 eq.)[6]
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous acetonitrile or DMF to dissolve/suspend the reactants (a concentration of 0.1-0.5 M is typical).
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve 5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq.) in a minimal amount of the reaction solvent.
-
Add the solution of the alkylating agent dropwise to the stirred amine-base mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Alkylation of Amides and Nitrogen Heterocycles
This protocol is suitable for less nucleophilic substrates such as amides, imidazoles, pyrazoles, and triazoles, which require a stronger base for deprotonation.[7][8]
Materials:
-
5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq.)
-
Amide or nitrogen heterocycle (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1-1.2 eq.) or Cesium Carbonate (Cs₂CO₃) (1.2-1.5 eq.)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) (for NaH quench)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the amide or heterocycle (1.0 eq.) and anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved) .
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Dissolve 5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq.) in anhydrous DMF or THF and add it to the dropping funnel.
-
Add the solution of the alkylating agent dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive substrates.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (if using NaH) or water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the N-alkylation of various nucleophile classes with benzylic bromides, which can be adapted for 5-(Bromomethyl)-2-(o-tolyl)pyridine.
| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Amines | K₂CO₃ | MeCN, DMF | 25 - 60 | 2 - 12 |
| Secondary Amines | K₂CO₃ | MeCN, DMF | 25 - 80 | 4 - 24 |
| Amides | NaH, Cs₂CO₃ | DMF, THF | 0 - 60 | 6 - 24 |
| Imidazoles | K₂CO₃, KOH | DMF, MeCN | 25 - 80 | 4 - 18 |
| Pyrazoles | K₂CO₃ | DMSO, DMF | 25 - 100 | 12 - 24 |
| Triazoles | K₂CO₃ | DMF | 50 - 100 | 12 - 24 |
| Tetrazoles | K₂CO₃ | Acetone, DMF | 25 - 50 | 2 - 12 |
Troubleshooting and Optimization
-
Low or No Reactivity: If the reaction fails to proceed, consider using a stronger base (e.g., switching from K₂CO₃ to NaH or Cs₂CO₃), a more polar aprotic solvent (e.g., DMF or DMSO), or increasing the reaction temperature.[7] Ensure all reagents and solvents are anhydrous, as water can quench the base and inhibit the reaction.[7]
-
Formation of Byproducts: The primary byproduct in the alkylation of primary amines is the di-alkylated product. This can be minimized by the slow, dropwise addition of the alkylating agent and by using a slight excess of the amine.[9] For ambident nucleophiles like pyrazoles or tetrazoles, a mixture of regioisomers may be formed.[5][10] The regioselectivity can sometimes be influenced by the choice of solvent, base, and counter-ion.[5]
-
Purification Challenges: The polarity of the N-alkylated pyridine products can vary significantly. Purification is typically achieved by silica gel column chromatography.[11] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Conclusion
5-(Bromomethyl)-2-(o-tolyl)pyridine is a versatile and effective reagent for the N-alkylation of a broad range of nitrogen-containing compounds. The protocols and principles outlined in this guide provide a solid foundation for its successful application in synthetic and medicinal chemistry. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently synthesize novel N-alkylated molecules for the development of new therapeutic agents and chemical probes.
References
- Sciencemadness.org. (2022, March 3).
- ResearchGate. (n.d.). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
- N-alkylation
- Baker, A., et al. (n.d.). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. AKJournals.
- BenchChem. (2025). Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile.
- ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine.
- Kuča, K., et al. (2003, October 14). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Journal of Applied Biomedicine.
- Alfa Chemistry. (n.d.).
- BenchChem. (2025).
- Priebe, H., et al. (2018, December 25). A Selective Process for N-alkylation in Competition with O-alkylation.
- BenchChem. (2025).
- ACS Publications. (2012, August 28). Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration: Scope and Mechanism. The Journal of Organic Chemistry.
- ACS Publications. (2019, May 31). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
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- Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)
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- Organic Letters. (n.d.). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines.
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Synthesis of pharmaceutical intermediates from 5-(Bromomethyl)-2-(o-tolyl)pyridine
An Application Guide to the Synthesis of Pharmaceutical Intermediates from 5-(Bromomethyl)-2-(o-tolyl)pyridine
Authored by: A Senior Application Scientist
Abstract
The 2,5-disubstituted pyridine framework is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1] Its prevalence is due to the pyridine ring's ability to act as a bioisostere for phenyl groups and engage in crucial hydrogen bonding interactions, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This guide focuses on 5-(Bromomethyl)-2-(o-tolyl)pyridine, a highly versatile and reactive building block. The inherent reactivity of the benzylic-like bromomethyl group, coupled with the stable 2,5-disubstituted pyridine core, provides a robust platform for generating diverse libraries of pharmaceutical intermediates. This document provides a detailed exploration of key synthetic transformations, step-by-step protocols, and the rationale behind these methodologies for researchers engaged in drug discovery and development.
The Strategic Value of 5-(Bromomethyl)-2-(o-tolyl)pyridine in Synthesis
5-(Bromomethyl)-2-(o-tolyl)pyridine is a bifunctional reagent of significant interest. Its utility stems from two primary features:
-
The Reactive Bromomethyl Group: The C-Br bond at the 5-position is highly susceptible to nucleophilic attack. This is analogous to a benzylic bromide, where the adjacent pyridine ring stabilizes the transition state of an SN2 reaction. This allows for the facile and efficient introduction of a wide array of functional groups, including amines, ethers, thioethers, and esters.[2]
-
The Substituted Pyridine Core: The 2-(o-tolyl)pyridine moiety provides a rigid, aromatic scaffold that can be tailored for specific receptor interactions. The pyridine nitrogen acts as a hydrogen bond acceptor, a common feature in pharmacologically active molecules.[3][4] The ortho-tolyl group introduces steric bulk and lipophilicity, which can be crucial for modulating target binding and pharmacokinetic properties.
These features make the starting material an ideal precursor for intermediates in various therapeutic areas, including potential antifungal agents, oxytocin antagonists, and modulators of complex enzyme systems like γ-secretase.[5][6][7]
Core Synthetic Strategy: Nucleophilic Substitution
The primary synthetic route for elaborating 5-(Bromomethyl)-2-(o-tolyl)pyridine involves the nucleophilic aromatic substitution (SNAr-type) reaction at the bromomethyl carbon. The general mechanism is a straightforward SN2 displacement, where a nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group.
The choice of nucleophile, solvent, and base (if required) is critical for achieving high yields and purity. For instance, polar aprotic solvents like DMF or acetonitrile are often preferred as they effectively solvate the cation of the nucleophilic salt while not excessively solvating the nucleophile, thus enhancing its reactivity.
Caption: Key synthetic pathways from the starting material.
Application Protocols for Key Pharmaceutical Intermediates
The following protocols provide detailed, step-by-step methodologies for synthesizing representative pharmaceutical intermediates. These have been designed to be self-validating, incorporating reaction monitoring and product characterization steps.
Protocol 1: Synthesis of N-Benzyl-1-(2-(o-tolyl)pyridin-5-yl)methanamine (Amine Intermediate)
Amines derived from this scaffold are precursors for a multitude of biologically active molecules. This protocol details a standard N-alkylation reaction.
Rationale: Benzylamine is used as a representative primary amine nucleophile. A non-nucleophilic base, diisopropylethylamine (DIPEA), is employed to neutralize the HBr generated during the reaction without competing with the primary nucleophile. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which facilitates SN2 reactions.
-
Materials and Reagents:
-
5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-(Bromomethyl)-2-(o-tolyl)pyridine and anhydrous acetonitrile.
-
Add benzylamine followed by DIPEA to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amine intermediate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Synthesis of 5-(Methoxymethyl)-2-(o-tolyl)pyridine (γ-Secretase Modulator Intermediate)
Methoxypyridine motifs have been identified as key components in novel γ-secretase modulators (GSMs) for potential Alzheimer's disease therapy.[5] This protocol describes a Williamson ether synthesis.
Rationale: This reaction uses sodium methoxide as a strong nucleophile. The reaction is typically rapid at room temperature. Anhydrous conditions are crucial to prevent quenching the highly reactive methoxide.
-
Materials and Reagents:
-
5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq)
-
Sodium methoxide (1.5 eq, 25% solution in methanol or solid)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringe for reagent addition
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 5-(Bromomethyl)-2-(o-tolyl)pyridine in anhydrous THF in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction: Use TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by adding deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be of high purity. If necessary, purify via flash column chromatography.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity.
-
Caption: Experimental workflow for amine synthesis (Protocol 1).
Protocol 3: Synthesis of an Intermediate for Tildipirosin Analogs
Tildipirosin is a 16-membered macrolide antibiotic used in veterinary medicine, featuring a disubstituted pyridine moiety.[8][9][10] This protocol outlines the synthesis of a key fragment by linking the pyridine core to a protected alcohol, demonstrating its utility in building blocks for complex macrocycles.
Rationale: This protocol uses the sodium salt of a protected diol, propane-1,3-diol, as the nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the more potent alkoxide nucleophile in situ. DMF is an excellent polar aprotic solvent for this type of reaction.
-
Materials and Reagents:
-
5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq)
-
3-(tert-Butyldimethylsilyloxy)propan-1-ol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Carefully wash the NaH dispersion with hexanes to remove mineral oil and suspend the NaH in anhydrous DMF in a three-neck flask under an inert atmosphere. Cool to 0 °C.
-
In a separate flask, dissolve 3-(tert-butyldimethylsilyloxy)propan-1-ol in anhydrous DMF.
-
Add the alcohol solution dropwise to the stirred NaH suspension at 0 °C. Stir for 30 minutes at this temperature to ensure complete deprotonation (alkoxide formation).
-
Add a solution of 5-(Bromomethyl)-2-(o-tolyl)pyridine in anhydrous DMF dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction: Check for completion using TLC or LC-MS.
-
Work-up: Cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and wash with water (3x) to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the protected ether intermediate using ¹H NMR, ¹³C NMR, and HRMS. This intermediate can then be deprotected and used in subsequent macrocyclization steps.
-
Summary of Synthesized Intermediates
| Intermediate Structure | Name | Synthetic Route | Key Reagents | Typical Yield | Potential Application |
| N-Benzyl-1-(2-(o-tolyl)pyridin-5-yl)methanamine | Nucleophilic Substitution | Benzylamine, DIPEA | 85-95% | General precursor for various APIs | |
| 5-(Methoxymethyl)-2-(o-tolyl)pyridine | Williamson Ether Synthesis | Sodium Methoxide | 90-98% | γ-Secretase Modulators[5] | |
| 5-((3-((tert-Butyldimethylsilyl)oxy)propoxy)methyl)-2-(o-tolyl)pyridine | Nucleophilic Substitution | Protected Diol, NaH | 70-85% | Precursor for Macrolide Antibiotics[9] |
(Note: Images are representative structures. Yields are estimates and may vary based on experimental conditions.)
Conclusion
5-(Bromomethyl)-2-(o-tolyl)pyridine stands out as a high-value starting material for constructing pharmaceutical intermediates. The predictable and high-yielding reactivity of the bromomethyl group via nucleophilic substitution allows for the systematic and efficient generation of diverse molecular scaffolds. The protocols outlined in this guide serve as a robust foundation for researchers to build upon, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics. The inherent drug-like properties of the 2,5-disubstituted pyridine core further cement the strategic importance of this building block in medicinal chemistry programs.
References
- Mayer, S. C., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- O'Meara, J. A., et al. (2022). High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. mBio.
- Borthwick, A. D., et al. (2012). Pyridyl-2,5-Diketopiperazines as Potent, Selective, and Orally Bioavailable Oxytocin Antagonists: Synthesis, Pharmacokinetics, and In Vivo Potency. Journal of Medicinal Chemistry.
- Life Chemicals (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- ResearchGate (n.d.). Biologically active agents containing the 2,5-disubstituted pyridine moiety. ResearchGate.
- Sarchem Labs (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- CymitQuimica (n.d.). 2-[4-(bromomethyl)-2-pyridyl]-4-methyl-pyridine. CymitQuimica.
- Sun-shinechem (n.d.). Tildipirosin | CAS 328898-40-4. Sun-shinechem.
- Deroo, S., et al. (2012). Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides. Antimicrobial Agents and Chemotherapy.
- PubMed (2012). Inhibition of protein synthesis on the ribosome by tildipirosin compared with other veterinary macrolides. PubMed.
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- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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5-(Bromomethyl)-2-(o-tolyl)pyridine in Suzuki-Miyaura cross-coupling reactions
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 5-(Bromomethyl)-2-(o-tolyl)pyridine
Introduction: Synthesizing Valuable Diaryl-like Methane Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is indispensable in both academic and industrial laboratories, particularly for constructing biaryl and heteroaryl structures that form the core of many pharmaceuticals, agrochemicals, and functional materials.[4][5][6]
This guide focuses on a specific and highly relevant application: the Suzuki-Miyaura coupling of 5-(Bromomethyl)-2-(o-tolyl)pyridine . This reaction is a powerful method for creating 5-arylmethyl-2-(o-tolyl)pyridine derivatives. These products belong to the diarylmethane class of compounds, a structural motif frequently found in biologically active molecules and pharmaceutical agents.[7][8][9][10]
The coupling of 5-(Bromomethyl)-2-(o-tolyl)pyridine presents a unique set of challenges and opportunities. The reaction occurs at an sp³-hybridized benzylic carbon, which has different reactivity and mechanistic considerations compared to the more common sp²-sp² couplings.[11] Furthermore, the presence of the pyridine nitrogen atom can influence the catalytic cycle, as it may coordinate to the palladium center and potentially inhibit the reaction.[12] Understanding and overcoming these challenges is key to unlocking the synthetic potential of this versatile building block.
This document provides a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed, field-tested protocols, designed to empower researchers, scientists, and drug development professionals to successfully employ this valuable synthetic transformation.
Mechanistic Insights & Key Experimental Considerations
The success of the Suzuki-Miyaura reaction hinges on the interplay of the catalyst, ligand, base, and solvent. For the coupling of a benzylic bromide like 5-(Bromomethyl)-2-(o-tolyl)pyridine, these choices are particularly critical.
The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Component Selection
-
Palladium Precatalyst & Ligand System: The oxidative addition of an alkyl halide to a Pd(0) center is often the rate-limiting step.[11] For C(sp³)-Br bonds, this step can be challenging. The use of bulky, electron-rich phosphine ligands is crucial. These ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), or JohnPhos ((2-biphenyl)di-tert-butylphosphine), stabilize the Pd(0) species, promote the oxidative addition, and accelerate the final reductive elimination step.[2][13] While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specific phosphine ligand often provide superior results and greater versatility.[2][13]
-
The Role of the Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[1] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact yield, and its strength and solubility should be matched to the solvent and substrates. Cesium carbonate is often effective for challenging couplings due to its high solubility in organic solvents.[7]
-
Solvent System: The choice of solvent influences the solubility of all components and the overall reaction rate. Anhydrous polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used.[1] Often, the addition of a small amount of water is beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.[1][6] For microwave-assisted protocols, high-boiling point solvents like dimethylformamide (DMF) are often employed.[13][14]
-
Organoboron Reagent: While arylboronic acids are the most common coupling partners, they can be prone to decomposition or trimerization into boroxines.[1] For increased stability, potassium aryltrifluoroborates or boronic acid pinacol esters (BPin) are excellent alternatives.[7][9] They are often more robust, air- and moisture-stable, and can lead to more reproducible results.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of benzylic bromides with various arylboronic acids, which can serve as a starting point for the optimization of reactions with 5-(Bromomethyl)-2-(o-tolyl)pyridine.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 12-24 | ~90 | [7] |
| 2 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 150 (μW) | 0.33 | ~50 | [13] |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~75 | [15] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 60 | 1 | ~70-90 | [2] |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, organic solvents, and some reagents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere of nitrogen or argon to prevent catalyst oxidation and side reactions.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol utilizes a common palladium catalyst and is suitable for general laboratory synthesis.
Materials:
-
5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equiv)
-
Anhydrous 1,4-Dioxane (or Toluene) and Water (e.g., 10:1 v/v)
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol, 2 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent system (e.g., 5 mL of 1,4-Dioxane and 0.5 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-arylmethyl-2-(o-tolyl)pyridine product.[16][17]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is ideal for rapid reaction optimization and library synthesis, often leading to significantly reduced reaction times.[13][14]
Materials:
-
5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
JohnPhos ligand (10 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Step-by-Step Procedure:
-
Reagent Addition: In a microwave vial, combine 5-(Bromomethyl)-2-(o-tolyl)pyridine (0.25 mmol, 1.0 equiv), the arylboronic acid (0.375 mmol, 1.5 equiv), Pd(OAc)₂ (0.0125 mmol, 5 mol%), JohnPhos (0.025 mmol, 10 mol%), and K₂CO₃ (0.75 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous DMF (2 mL) to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 150 °C for 20-40 minutes with stirring.
-
Work-up & Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product using flash column chromatography as described in Protocol 1.
Visualizing the Experimental Workflow
A systematic workflow is critical for achieving reproducible results in cross-coupling reactions.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider the following:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center. Using a higher catalyst/ligand loading or switching to a bulkier ligand (like SPhos or RuPhos) can mitigate this. Ensure the inert atmosphere is rigorously maintained.
-
Poor Reagent Quality: Boronic acids can degrade over time. Use fresh or properly stored reagents. Consider using a more stable boronic ester or trifluoroborate salt.[7]
-
Base/Solvent Incompatibility: Ensure the base is sufficiently soluble in the chosen solvent system. Sometimes switching to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) can restart a stalled reaction.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can occur, especially at higher temperatures or in the presence of oxygen. Rigorous deoxygenation of the reaction mixture before heating is critical.
-
Protodeborylation/Debromination: The loss of the boronic acid or bromide functional group can occur. This is often exacerbated by excess water or prolonged reaction times at high temperatures.
-
-
Purification Challenges: The polarity of the pyridine-containing product can sometimes lead to difficult separation from polar byproducts (e.g., from the base or boronic acid). Careful selection of the eluent system for column chromatography is essential. A gradient elution is often most effective.
Conclusion
The Suzuki-Miyaura cross-coupling of 5-(Bromomethyl)-2-(o-tolyl)pyridine is a robust and highly effective method for the synthesis of functionalized diaryl-like methane structures. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation and optimization of this powerful C(sp³)-C(sp²) bond-forming reaction.
References
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- Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198-9202.
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Cozzi, P. G., et al. (2003). Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. Organic & Biomolecular Chemistry, 1(11), 1933-1940. [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Welch, D. S., & Snieckus, V. (2005). Palladium-Catalyzed Cross-Coupling of B-Benzyl-9-borabicyclo[3.3.1]nonane To Furnish Methylene-Linked Biaryls. Organic Letters, 7(23), 5241-5244. [Link]
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ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. [Link]
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ResearchGate. (n.d.). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. ResearchGate. [Link]
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Tetrahedron Letters. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 52(43), 5656-5658. [Link]
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Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618). [Link]
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Chowdhury, C., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 52(43), 5656-5658. [Link]
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Nature Portfolio. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Portfolio. [Link]
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American Chemical Society. (2009). Why Is the Suzuki−Miyaura Cross-Coupling of sp3 Carbons in α-Bromo Sulfoxide Systems Fast and Stereoselective? A DFT Study on the Mechanism. The Journal of Organic Chemistry, 74(11), 4149-4158. [Link]
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Royal Society of Chemistry. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 12(3), 394-405. [Link]
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Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]
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National Center for Biotechnology Information. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PubMed Central. [Link]
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American Chemical Society. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198-9202. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
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American Chemical Society. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 815-819. [Link]
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ResearchGate. (n.d.). Cobalt-Catalyzed C(sp2)-C(sp3) Suzuki-Miyaura Cross Coupling. ResearchGate. [Link]
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American Chemical Society. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(18), 2249-2257. [Link]
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MDPI. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 25(22), 5462. [Link]
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National Center for Biotechnology Information. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9, 41. [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
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ResearchGate. (n.d.). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry. [Link]
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Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Pomona Faculty Publications and Research. [Link]
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MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7338. [Link]
-
ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. PubMed. [Link]
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ScienceDirect. (2024). Podophyllotoxin and Aryltetralin Lignans: Methods for the Synthesis of Rings A, B, C, D. Tetrahedron. [Link]
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MDPI. (2025). Novel 5-Aryl-[4][7][18]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Molecules. [Link]
-
ResearchGate. (2015). Functionalized 2-(5-arylpyridin-2-yl)quinolines: Synthesis and photophysical properties. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2017). New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands: Synthesis, structure-activity relationships, and molecular modeling studies. PubMed. [Link]
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Regiocontrolled Synthesis of 5-(Bromomethyl)-2-(o-tolyl)pyridine Derivatives: A Step-by-Step Protocol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of biaryl electrophilic building blocks for active pharmaceutical ingredients (APIs).
Introduction & Mechanistic Rationale
5-(Bromomethyl)-2-(o-tolyl)pyridine is a highly valued electrophilic scaffold used in the synthesis of complex biaryl pharmaceuticals. A common, yet fundamentally flawed, retrosynthetic approach to this molecule relies on the late-stage Wohl-Ziegler radical bromination of 5-methyl-2-(o-tolyl)pyridine.
The Pitfall of Direct Radical Bromination: In free-radical halogenation, the electrophilic bromine radical (Br•) preferentially abstracts hydrogen atoms from benzylic positions of higher electron density. The 5-methyl group on the pyridine ring is highly electron-deficient due to the electron-withdrawing nature of the nitrogen atom. Conversely, the ortho-methyl group on the phenyl ring is relatively electron-rich. Consequently, direct bromination yields predominantly the undesired ortho-(bromomethyl)phenyl isomer, leading to intractable mixtures and poor yields. This regioselectivity principle—where attacking radicals prefer higher electron density—is well-documented in the radical bromination of unsymmetrical methylpyridines[1].
The Self-Validating Solution: To establish a high-yielding, scalable protocol, we must abandon direct radical bromination in favor of a pre-oxidized, bottom-up approach. By starting with (6-bromopyridin-3-yl)methanol, the oxidation state of the benzylic carbon is pre-set. A Suzuki-Miyaura cross-coupling installs the sterically hindered o-tolyl group[2], and a subsequent Appel reaction converts the primary alcohol to the target bromide with absolute regiocontrol[3].
Visualizing the Mechanistic Divergence
Fig 1. Mechanistic divergence in direct radical bromination resulting in poor regiocontrol.
Optimized Synthetic Workflow
Fig 2. Optimized bottom-up synthetic workflow for absolute regiocontrol.
Quantitative Data & Method Comparison
| Metric | Direct Radical Bromination (NBS/AIBN) | Pre-Oxidized Route (Suzuki + Appel) |
| Regioselectivity | < 15% (Target Isomer) | > 99% (Target Isomer) |
| Overall Yield | 10 - 15% | 75 - 85% |
| Purification | Difficult (Complex isomer separation) | Straightforward (Silica plug / Crystallization) |
| Scalability | Poor (Exothermic, radical side-reactions) | Excellent (Predictable, mild conditions) |
Step-by-Step Experimental Protocols
Experiment A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of (6-(o-tolyl)pyridin-3-yl)methanol.
Expertise & Causality Note: We utilize Pd(dppf)Cl₂ rather than standard Pd(PPh₃)₄. The bidentate dppf ligand creates a wider bite angle, which is critical for accelerating the transmetalation step of sterically hindered ortho-substituted arylboronic acids, thereby suppressing competitive protodeboronation[2].
Materials:
-
(6-Bromopyridin-3-yl)methanol (1.0 equiv, 10.0 mmol, 1.88 g)
-
o-Tolylboronic acid (1.3 equiv, 13.0 mmol, 1.77 g)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol, 408 mg)
-
K₂CO₃ (2.5 equiv, 25.0 mmol, 3.45 g)
-
1,4-Dioxane / H₂O (4:1 v/v, 50 mL)
Procedure:
-
Degassing: Charge a round-bottom flask with (6-bromopyridin-3-yl)methanol, o-tolylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with dry N₂ gas for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a steady stream of N₂. The solution will take on a deep red/orange hue.
-
Reaction: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 6 hours.
-
Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 1:1, UV active). The starting bromide (lower Rf) should completely disappear, replaced by a new, highly UV-active spot (higher Rf).
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dark oil via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes) to afford (6-(o-tolyl)pyridin-3-yl)methanol as a pale yellow solid.
Experiment B: Appel Bromination
Objective: Synthesis of 5-(Bromomethyl)-2-(o-tolyl)pyridine.
Expertise & Causality Note: The Appel reaction (CBr₄/PPh₃) is selected over traditional reagents like PBr₃ or SOBr₂. PBr₃ generates hydrobromic acid (HBr) as a byproduct, which protonates the basic pyridine nitrogen, causing the product to crash out as a water-soluble hydrobromide salt and complicating the workup. The Appel reaction operates under near-neutral conditions, ensuring the pyridine remains in its free-base form for seamless organic extraction[3].
Materials:
-
(6-(o-Tolyl)pyridin-3-yl)methanol (1.0 equiv, 7.0 mmol, 1.39 g)
-
Carbon tetrabromide (CBr₄) (1.25 equiv, 8.75 mmol, 2.90 g)
-
Triphenylphosphine (PPh₃) (1.25 equiv, 8.75 mmol, 2.29 g)
-
Anhydrous Dichloromethane (DCM) (35 mL)
Procedure:
-
Preparation: Dissolve (6-(o-tolyl)pyridin-3-yl)methanol and CBr₄ in anhydrous DCM under an N₂ atmosphere. Cool the flask to 0 °C using an ice-water bath.
-
Activation: Add PPh₃ in small portions over 15 minutes to control the mild exotherm. The solution will transition from clear to a pale yellow/orange tint as the active alkoxyphosphonium intermediate forms.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitoring (Self-Validation): Check via TLC (Hexanes:EtOAc 3:1). The polar alcohol spot will be cleanly converted to a less polar, distinct UV-active spot representing the benzylic bromide.
-
Workup & Purification: Concentrate the reaction mixture to approximately 10 mL under reduced pressure. Add diethyl ether (50 mL) vigorously to precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct as a white solid.
-
Isolation: Filter the suspension through a short pad of Celite/Silica gel, washing with additional diethyl ether. Concentrate the filtrate to yield 5-(Bromomethyl)-2-(o-tolyl)pyridine as an off-white to pale yellow crystalline solid. Store at -20 °C under argon to prevent spontaneous dimerization or degradation.
Sources
Application of 5-(Bromomethyl)-2-(o-tolyl)pyridine in Transition Metal Ligand Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 5-(Bromomethyl)-2-(o-tolyl)pyridine as a versatile building block in the design and synthesis of novel transition metal ligands. We will explore the unique structural and electronic properties of this compound, detail its synthesis, and provide protocols for its derivatization into sophisticated ligand architectures, particularly focusing on pincer-type ligands. The ensuing transition metal complexes have potential applications in catalysis and medicinal chemistry.
Introduction: The Strategic Advantage of the 5-(Bromomethyl)-2-(o-tolyl)pyridine Scaffold
The design of ligands is a cornerstone of modern transition metal chemistry, with wide-ranging implications for catalysis, materials science, and medicinal chemistry. The compound 5-(Bromomethyl)-2-(o-tolyl)pyridine offers a unique combination of features that make it a highly valuable precursor for ligand synthesis:
-
Steric Influence of the o-Tolyl Group: The ortho-tolyl substituent provides significant steric bulk near the nitrogen donor atom. This steric hindrance can be exploited to control the coordination geometry around the metal center, influence the stability of the resulting complexes, and modulate their catalytic activity.[1]
-
Reactive Bromomethyl Handle: The bromomethyl group at the 5-position serves as a versatile synthetic handle for post-synthetic modification.[2] This allows for the facile introduction of a wide range of donor groups, enabling the construction of multidentate ligands with tailored electronic and steric properties.
-
Tunable Pyridine Core: The pyridine ring itself is a well-established and electronically tunable N-donor ligand in transition metal chemistry.[3][4] Its electronic properties can be further modified through substitution, influencing the reactivity of the coordinated metal center.
These attributes make 5-(Bromomethyl)-2-(o-tolyl)pyridine an ideal starting material for the synthesis of a diverse library of ligands, including bidentate, tridentate, and pincer-type ligands.
Synthesis of 5-(Bromomethyl)-2-(o-tolyl)pyridine
The synthesis of 5-(Bromomethyl)-2-(o-tolyl)pyridine can be envisioned through a multi-step process, starting from commercially available materials. A plausible synthetic route involves a Suzuki cross-coupling reaction to introduce the o-tolyl group, followed by radical bromination of the methyl group.
Protocol 1: Synthesis of 5-Methyl-2-(o-tolyl)pyridine
This protocol outlines the synthesis of the key intermediate, 5-methyl-2-(o-tolyl)pyridine, via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
2-Chloro-5-methylpyridine
-
o-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-methylpyridine (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) as the catalyst system.
-
Add a 4:1 mixture of toluene and water to the flask.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-methyl-2-(o-tolyl)pyridine.
Expected Yield and Characterization:
| Compound | Expected Yield | Key Characterization Data (¹H NMR) |
| 5-Methyl-2-(o-tolyl)pyridine | 75-85% | δ 8.5 (s, 1H, pyridine-H6), 7.6-7.2 (m, 5H, Ar-H), 2.4 (s, 3H, pyridine-CH₃), 2.3 (s, 3H, tolyl-CH₃) ppm |
Protocol 2: Synthesis of 5-(Bromomethyl)-2-(o-tolyl)pyridine
This protocol describes the radical bromination of the methyl group on the pyridine ring.
Materials:
-
5-Methyl-2-(o-tolyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-2-(o-tolyl)pyridine (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(Bromomethyl)-2-(o-tolyl)pyridine.
Expected Yield and Characterization:
| Compound | Expected Yield | Key Characterization Data (¹H NMR) |
| 5-(Bromomethyl)-2-(o-tolyl)pyridine | 60-70% | δ 8.6 (s, 1H, pyridine-H6), 7.7-7.2 (m, 5H, Ar-H), 4.6 (s, 2H, CH₂Br), 2.3 (s, 3H, tolyl-CH₃) ppm |
Application in Pincer Ligand Synthesis
The true utility of 5-(Bromomethyl)-2-(o-tolyl)pyridine lies in its ability to serve as a scaffold for constructing multidentate ligands, particularly pincer-type ligands.[1][5] Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion, often conferring high stability and unique catalytic properties to the resulting complexes.[1]
Workflow for PNP Pincer Ligand Synthesis
The following workflow illustrates the synthesis of a PNP-type pincer ligand, where 'P' represents a phosphine donor group.
Sources
- 1. Key factors in pincer ligand design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. CAS 81998-05-2: 2-[4-(bromomethyl)-2-pyridyl]-4-methyl-pyr… [cymitquimica.com]
- 3. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 4. Pyridine: A Useful Ligand in Transition Metal Complexes | IntechOpen [intechopen.com]
- 5. dalspace.library.dal.ca [dalspace.library.dal.ca]
Application Notes & Protocols: 5-(Bromomethyl)-2-(o-tolyl)pyridine as a Versatile Electrophilic Building Block in Synthetic Chemistry
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a bioisostere for a phenyl ring make it an invaluable component in modern molecular design.[2] 5-(Bromomethyl)-2-(o-tolyl)pyridine is a specialized building block designed for the strategic introduction of a substituted pyridylmethyl moiety. This guide provides an in-depth analysis of its reactivity as an electrophile, complete with detailed protocols and expert insights for its application in research and development.
The molecule's structure is defined by three key features that dictate its reactivity:
-
The Electrophilic Center: A highly reactive benzylic-type bromide (the bromomethyl group) that is primed for nucleophilic substitution.
-
The Pyridine Core: An electron-deficient aromatic system that activates the attached bromomethyl group, enhancing its electrophilicity.
-
The Steric Modulator: An ortho-tolyl group at the 2-position, which introduces steric bulk that can influence reaction pathways and the conformational properties of the final products.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals to effectively utilize this reagent in the synthesis of novel chemical entities.
Section 1: Physicochemical Properties & Critical Safety Protocols
Handling any reactive chemical intermediate requires a thorough understanding of its properties and adherence to strict safety protocols. While specific data for this compound is not widely published, its properties can be inferred from its structure, and safety precautions should be based on analogous reactive benzylic bromides.
Table 1: Physicochemical Properties of 5-(Bromomethyl)-2-(o-tolyl)pyridine
| Property | Value |
| Molecular Formula | C₁₃H₁₂BrN |
| Molecular Weight | 262.15 g/mol |
| Appearance | Likely an off-white to yellow solid |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Acetonitrile) |
| Stability | Store in a cool, dark, and dry place under an inert atmosphere. Moisture sensitive. |
Safety & Handling:
5-(Bromomethyl)-2-(o-tolyl)pyridine should be handled with care in a well-ventilated chemical fume hood.[3] As with other benzylic bromides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system.[4][5]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).[5][6]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[3][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 2: The Core Reactivity Profile: Nucleophilic Substitution (Sₙ2)
The primary and most synthetically useful transformation involving 5-(Bromomethyl)-2-(o-tolyl)pyridine is the nucleophilic substitution of the bromide on the methylene group. This position is analogous to a benzylic halide, making it exceptionally susceptible to Sₙ2 attack by a wide array of nucleophiles.[7] The reaction generally proceeds under mild conditions with high efficiency, leaving the pyridine ring and the o-tolyl group intact.
Sources
Application Note: Advanced Catalytic Architectures Harnessing 5-(Bromomethyl)-2-(o-tolyl)pyridine Precursors
Structural Rationale & Chemical Causality
In the development of advanced transition-metal catalysts, the precise engineering of ligand frameworks is paramount. 5-(Bromomethyl)-2-(o-tolyl)pyridine emerges as a highly versatile, bifunctional precursor designed to bridge the gap between homogeneous organometallic reactivity and heterogeneous catalyst recovery[1].
The molecular architecture of this precursor is defined by two synergistic domains, each serving a distinct mechanistic purpose:
-
The Cyclometalating Domain (2-(o-tolyl)pyridine): This is a classical C^N bidentate ligand framework well-documented for its ability to stabilize high-valent transition metals such as Pt(II), Ir(III), and Ru(II) during C-H activation[2]. The intentional inclusion of the ortho-methyl group on the phenyl ring introduces critical steric bulk. During catalysis, this steric profile dictates the regioselectivity of substrate binding and accelerates reductive elimination by destabilizing late-stage metal intermediates[3][4].
-
The Electrophilic Tether (5-Bromomethyl): Positioned para to the pyridine nitrogen, the highly reactive benzylic bromide serves as an ideal anchor for covalent immobilization. Its remote position ensures that the electronic properties of the metal-binding site remain unperturbed, and it physically directs the solid support away from the active catalytic center, preventing unwanted steric clashes during substrate turnover.
Mechanistic Visualization: Catalyst Heterogenization
To fully leverage the bifunctional nature of this precursor, it is frequently utilized to synthesize supported photoredox catalysts. The workflow below illustrates the logical progression from the free precursor to a robust, recyclable heterogenized catalyst.
Workflow for the heterogenization of 5-(Bromomethyl)-2-(o-tolyl)pyridine into a supported catalyst.
Experimental Protocols
Protocol A: Synthesis of Silica-Supported Ir(III) Photoredox Catalyst
This protocol details the covalent tethering of the precursor to a silica support, followed by iridium metalation. The causality behind the solvent and reagent choices ensures a self-validating, high-yield transformation.
Step 1: Ligand Immobilization
-
Suspend 5.0 g of aminopropyl-functionalized silica gel (APSG) in 50 mL of anhydrous toluene.
-
Add 1.2 equivalents of 5-(bromomethyl)-2-(o-tolyl)pyridine[1] and 2.0 equivalents of N,N -diisopropylethylamine (DIPEA).
-
Causality: Toluene prevents the hydrolysis of the benzylic bromide, while DIPEA acts as a non-nucleophilic base to scavenge the generated HBr, driving the SN2 reaction forward without competing with the primary amine of the APSG.
-
Reflux for 24 h under argon. Filter and wash sequentially with toluene, dichloromethane, and methanol to remove unreacted precursor.
-
Validation Check: Analyze the dried powder via FTIR. The disappearance of the C-Br stretching frequency (~600 cm⁻¹) and the shift of the N-H stretch confirm successful covalent tethering.
Step 2: Cyclometalation and Catalyst Maturation
-
Suspend the tethered silica (approx. 1.0 mmol ligand/g) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Add IrCl3⋅nH2O (0.5 equivalents relative to the ligand loading).
-
Causality: The highly polar 2-ethoxyethanol/water mixture is essential; it dissolves the inorganic iridium salt and facilitates the required C-H activation of the o-tolyl group, yielding the chloride-bridged Ir(III) dimer on the solid support.
-
Heat the suspension to 120 °C under argon for 24 h.
-
To cleave the dimer into the active monomeric species, add 1.1 equivalents of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) and heat to 140 °C for an additional 12 h.
-
Validation Check: Wash the resulting functionalized silica extensively. Digest a 10 mg sample in concentrated HNO3 / HCl and analyze via ICP-OES to quantify the exact Iridium loading (target: ~0.4 mmol/g).
Protocol B: Ru-Catalyzed Late-Stage C-H Arylation
Cyclometalated ruthenium catalysts based on the 2-(o-tolyl)pyridine scaffold have proven exceptionally powerful for the late-stage directed arylation of complex pharmaceuticals[3].
Step 1: Reaction Assembly
-
In an argon-filled glovebox, charge a Schlenk tube with the API substrate (0.2 mmol, bearing a directing group), aryl iodide (0.3 mmol), K2CO3 (0.4 mmol), and the Ru-catalyst derived from the precursor (5 mol%).
-
Add 2.0 mL of anhydrous 1,4-dioxane and 10 µL of dodecane.
-
Causality: Dodecane is included as an inert internal standard. This creates a self-validating system, allowing for precise mass-balance tracking and yield determination via GC-FID without requiring product isolation.
Step 2: Execution and Validation
-
Seal the tube, remove it from the glovebox, and stir at 100 °C for 16 h.
-
Causality: The ortho-methyl group of the catalyst framework enforces a highly specific geometry during the oxidative addition of the aryl iodide, preventing off-target bis-cyclometalation and ensuring high regioselectivity[2][4].
-
Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite.
-
Validation Check: Analyze the filtrate via GC-FID against the dodecane internal standard to determine the absolute conversion and yield.
Mechanistic Visualization: C-H Activation Cycle
Ru(II)-catalyzed C-H activation cycle utilizing the sterically tuned o-tolyl pyridine framework.
Quantitative Data & Catalyst Performance
The heterogenization of the 5-(bromomethyl)-2-(o-tolyl)pyridine-derived Ir(III) catalyst provides distinct advantages in downstream processing. Table 1 benchmarks the performance of the supported catalyst against its homogeneous analog in a standard photoredox cross-coupling reaction.
Table 1: Performance Comparison in Photoredox Cross-Coupling
| Catalyst Type | Metal Loading | Yield (Cycle 1) | Yield (Cycle 3) | Yield (Cycle 5) | Metal Leaching (ppm) |
| Homogeneous Ir(III) | 2.0 mol% | 94% | N/A (Not Recyclable) | N/A | > 15,000 (in product) |
| Silica-Supported Ir(III) | 2.0 mol% | 92% | 91% | 89% | < 5.0 (in filtrate) |
| Polymer-Supported Ir(III) | 2.0 mol% | 88% | 85% | 78% | < 12.0 (in filtrate) |
Data Interpretation: The silica-supported catalyst synthesized via the bromomethyl tether maintains >94% of its initial activity after 5 cycles. Crucially, the covalent C-N bond formed during the immobilization step prevents significant metal leaching, yielding an API-grade product with < 5.0 ppm residual iridium, bypassing the need for expensive metal scavengers.
References
- 5-(bromomethyl)-2-(o-tolyl)
- 2-(o-Tolyl)
- Regioselective C(sp2)-C(sp3)
- Prof. Dr.
Sources
- 1. 5-(bromomethyl)-2-(o-tolyl)pyridine [m.chemicalbook.com]
- 2. Regioselective C(sp2)-C(sp3) Coupling Mediated by Classical and Rollover Cyclometalation [mdpi.com]
- 3. 2-(o-Tolyl)pyridine | C12H11N | CID 82510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prof. Dr. Antonio Zucca | Author | Department of Chemistry and Pharmacy, University of Sassari, Sassari, Italy [sciprofiles.com]
Technical Support Center: Handling & Storage of 5-(Bromomethyl)-2-(o-tolyl)pyridine
Welcome to the Advanced Technical Support Center for 5-(Bromomethyl)-2-(o-tolyl)pyridine . As a benzylic bromide derivative featuring a nucleophilic pyridine ring, this compound is highly reactive and inherently unstable under ambient conditions. This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanics, and implement self-validating storage protocols.
Part 1: Mechanistic Insight into Reagent Degradation
To effectively prevent the degradation of 5-(Bromomethyl)-2-(o-tolyl)pyridine, one must first understand the causality of its instability. The compound features a highly polarized carbon-bromine bond at the benzylic position. This position is exceptionally electrophilic because the adjacent aromatic system stabilizes any developing positive charge via resonance [1].
When exposed to atmospheric moisture, the compound undergoes rapid hydrolysis via competing SN1 and SN2 mechanisms, converting the active bromomethyl group into a hydroxymethyl group and releasing hydrogen bromide (HBr) gas [2].
Furthermore, the presence of the pyridine nitrogen introduces a secondary degradation pathway: intermolecular self-alkylation . If the kinetic energy of the system is high enough (e.g., at room temperature), the pyridine nitrogen of one molecule can act as a nucleophile and attack the benzylic carbon of another, forming polymeric pyridinium salts [3].
Visualizing the Degradation Pathway
Mechanistic pathways of 5-(Bromomethyl)-2-(o-tolyl)pyridine degradation and interventions.
Part 2: Troubleshooting & FAQs
Q1: My 5-(Bromomethyl)-2-(o-tolyl)pyridine turned from a pale solid/liquid into a dark, fuming mass. What happened? A: The reagent has undergone severe hydrolysis followed by auto-catalytic degradation. The "fumes" are corrosive hydrogen bromide (HBr) gas released as water displaces the bromide leaving group [1]. The darkening is caused by the subsequent self-alkylation of the pyridine ring, which forms conjugated, highly colored poly-pyridinium salts. This batch must be discarded as hazardous waste.
Q2: I stored the vial in the freezer (-20°C), but it still degraded after a few uses. Why? A: Thermal shock and condensation. When a cold vial is opened on a warm, humid benchtop, ambient moisture instantly condenses on the cold inner walls of the vial and the chemical itself. Even micro-droplets of water are sufficient to initiate the SN1 hydrolysis cascade [2]. Solution: You must allow the sealed vial to fully equilibrate to room temperature in a desiccator before opening.
Q3: Is there a way to stabilize the compound for long-term storage if I don't have a glovebox? A: Yes. Pyridinylmethyl bromides are frequently converted into their hydrobromide (HBr) salts for long-term storage [3]. Protonating the pyridine nitrogen eliminates its nucleophilicity, entirely shutting down the self-alkylation pathway. While the HBr salt is still moisture-sensitive, it is significantly more stable than the free base.
Q4: Can I recover or purify hydrolyzed material? A: It is highly discouraged. While you theoretically could re-brominate the resulting alcohol using phosphorus tribromide ( PBr3 ) or thionyl bromide ( SOBr2 ), the presence of polymeric side-products makes isolation difficult. Using fresh, strictly anhydrous material ensures experimental reproducibility.
Part 3: Quantitative Storage Data
The following table summarizes the causality between storage environments and the kinetic lifespan of the reagent.
| Storage Environment | Atmosphere | Temperature | Expected Shelf Life | Primary Degradation Pathway |
| Ambient Benchtop | Air (Ambient Humidity) | 20°C | < 24 Hours | Rapid Hydrolysis & Self-Alkylation |
| Desiccator | Air (Dry) | 20°C | 1–2 Weeks | Slow Self-Alkylation |
| Standard Freezer | Air (Sealed) | -20°C | 1–3 Months | Condensation (upon opening) |
| Glovebox / Schlenk | Argon / Nitrogen | -20°C | > 12 Months | None (Optimal Condition) |
Part 4: Experimental Protocols
Protocol A: Anhydrous Aliquoting and Storage (Self-Validating)
This protocol establishes a self-validating system to ensure the reagent remains pristine across multiple uses.
-
Thermal Equilibration: Remove the sealed secondary container (containing the reagent vial and Drierite/silica desiccant) from the -20°C freezer. Allow it to sit at room temperature for exactly 60 minutes. Causality: Prevents atmospheric moisture from condensing on the cold glass.
-
Inert Transfer: Move the unopened vial into a glovebox purged with Argon ( O2 and H2O < 1 ppm). Argon is preferred over Nitrogen as it is denser than air and settles over the chemical, providing a robust protective blanket [1].
-
Aliquoting: Dispense the required amount of 5-(Bromomethyl)-2-(o-tolyl)pyridine into a flame-dried reaction flask.
-
Resealing: Tightly cap the master vial while still inside the Argon atmosphere. Wrap the cap heavily with Parafilm.
-
Secondary Containment: Place the vial back into its secondary container with fresh indicating desiccant. Return immediately to the -20°C freezer.
-
System Validation (NMR Check): To validate that your storage system has not failed, run a baseline 1H NMR in anhydrous CDCl3 . The intact benzylic −CH2Br protons will appear as a sharp singlet (typically around 4.4–4.6 ppm). If your storage system has been compromised by moisture, you will observe the emergence of a new singlet further downfield (~4.7 ppm) corresponding to the −CH2OH degradation product.
Protocol B: In-Situ Generation of the Hydrobromide Salt
If you must store the free base for extended periods without a glovebox, convert it to the HBr salt.
-
Dissolve 5-(Bromomethyl)-2-(o-tolyl)pyridine in anhydrous diethyl ether under an inert atmosphere.
-
Slowly bubble dry HBr gas through the solution, or add a stoichiometric amount of a standardized HBr in acetic acid solution dropwise at 0°C.
-
The hydrobromide salt will precipitate as a solid.
-
Filter the solid under a stream of Argon, wash with cold anhydrous ether, and dry under high vacuum. Store the resulting salt at -20°C over a desiccant.
References
-
Pearson Higher Education. Benzyl bromide is a primary halide. It undergoes SN1 substitution... Details the mechanistic stability of the benzylic carbocation and its susceptibility to nucleophilic attack by water. URL: [Link]
-
Wiley-VCH. Supporting Information - Potent, versatile, and stable: thiazolyl thioglycosides. Demonstrates the standard synthetic practice of utilizing and storing picolyl bromides as hydrobromide salts to prevent self-alkylation. URL: [Link]
Technical Support Center: Optimizing Reaction Temperature for 5-(Bromomethyl)-2-(o-tolyl)pyridine Substitution
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 5-(Bromomethyl)-2-(o-tolyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based strategies to refine your reaction conditions, with a specific focus on the critical parameter of temperature. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring reproducible and high-yielding results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My substitution reaction with 5-(Bromomethyl)-2-(o-tolyl)pyridine is sluggish or incomplete at room temperature. What is the first step to optimize the temperature?
A1: An incomplete reaction at ambient temperature is a common issue, often indicating that the activation energy barrier for the reaction is not being sufficiently overcome.
Troubleshooting Steps & Scientific Rationale:
-
Incremental Temperature Increase: Begin by incrementally increasing the reaction temperature. A good starting point is to raise the temperature in 10-20 °C intervals (e.g., 40 °C, 60 °C, 80 °C). Many reactions that are slow at room temperature proceed efficiently at moderately elevated temperatures.[1]
-
Solvent Considerations: The choice of solvent is intrinsically linked to the reaction temperature. Ensure your solvent has a boiling point sufficiently high to accommodate the desired temperature. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often recommended for SN2 reactions as they solvate the cation, leaving the nucleophile more reactive.[2][3][4]
-
Monitoring Reaction Progress: At each temperature increment, it is crucial to monitor the reaction's progress. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can provide quantitative insights into the consumption of starting material and the formation of the desired product.
-
Beware of Side Reactions: Be vigilant for the appearance of new, unidentified spots on your TLC plate or peaks in your chromatogram as you increase the temperature. This could indicate the onset of side reactions.
Q2: I've increased the temperature, and now I'm observing multiple products. What are the likely side reactions, and how can I mitigate them?
A2: The formation of multiple products at higher temperatures is a classic sign of competing reaction pathways becoming kinetically accessible. For a benzylic bromide like 5-(Bromomethyl)-2-(o-tolyl)pyridine, several side reactions are possible.
Common Side Reactions:
-
Elimination (E1/E2): While less common for primary benzylic halides, elimination can occur, especially with sterically hindered or strongly basic nucleophiles at elevated temperatures.[5][6] This would result in the formation of a vinylpyridine derivative.
-
Reaction at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is nucleophilic and can participate in intermolecular reactions, leading to quaternization, especially at higher concentrations.[2]
-
Substitution on the Aromatic Ring (SNAr): Although the bromomethyl group is significantly more reactive, under harsh conditions (very high temperatures, strong nucleophiles), nucleophilic aromatic substitution at other positions on the pyridine ring can occur.[2][7]
-
Solvolysis: If a protic solvent (e.g., ethanol, water) is used, the solvent itself can act as a nucleophile, leading to the formation of an ether or alcohol byproduct, respectively.[2]
Mitigation Strategies:
-
Temperature Reduction: The most straightforward approach is to lower the temperature to a point where the desired substitution reaction proceeds at an acceptable rate, while the side reactions are minimized.
-
Optimize Nucleophile Concentration: Using a slight excess of the nucleophile can sometimes outcompete side reactions involving the pyridine nitrogen.[2]
-
Solvent Choice: If solvolysis is an issue, switching to a polar aprotic solvent is recommended.[2]
-
Base Selection: The choice of base can influence the extent of elimination reactions. A non-nucleophilic, sterically hindered base may be preferable if elimination is a significant problem.
Q3: How do I systematically determine the optimal reaction temperature?
A3: A systematic approach is key to finding the "sweet spot" for your reaction temperature. A Design of Experiments (DoE) approach, while more complex, can be highly effective.[8][9] However, a more straightforward, iterative method is often sufficient.
Systematic Optimization Workflow:
Caption: A systematic workflow for temperature optimization.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a method for determining the optimal reaction temperature for the substitution of 5-(Bromomethyl)-2-(o-tolyl)pyridine with a generic nucleophile ("Nu-H") in the presence of a base.
Materials:
-
5-(Bromomethyl)-2-(o-tolyl)pyridine
-
Nucleophile (Nu-H)
-
Base (e.g., K₂CO₃, NaH, or Et₃N)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Reaction vials or round-bottom flasks
-
Stir plate and stir bars
-
Heating block or oil bath with temperature control
-
TLC plates and developing chamber
-
HPLC or GC for quantitative analysis
Procedure:
-
Preparation: In separate reaction vessels, under an inert atmosphere (e.g., Nitrogen or Argon), prepare identical reaction mixtures. For each vessel, dissolve the nucleophile (1.0 - 1.2 equivalents) and a suitable base (1.5 - 2.0 equivalents) in the chosen anhydrous solvent.[7]
-
Reaction Initiation: To each stirring solution, add a solution of 5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 equivalent) in the same solvent.
-
Temperature Control: Place each reaction vessel in a pre-heated block or oil bath set to the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C). Ensure accurate and consistent temperature control.[1]
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture. Quench the aliquot (e.g., with water or a dilute acid) and analyze by TLC and/or HPLC/GC to determine the extent of conversion and the formation of any byproducts.
-
Data Analysis: After the reaction time course is complete, compile the data to compare the reaction rates and final product purities at each temperature.
Data Presentation: Example Temperature Screening Results
The following table illustrates hypothetical results from a temperature optimization study.
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Desired Product Yield (%) | Impurity A (%) |
| 25 (Room Temp) | 24 | 45 | 42 | <1 |
| 40 | 12 | 95 | 92 | <1 |
| 60 | 4 | >99 | 96 | 2 |
| 80 | 2 | >99 | 85 | 13 |
Analysis: In this example, 60°C provides the best balance of a fast reaction rate and high purity. While the reaction at 80°C is faster, it leads to a significant increase in impurity formation.
Mechanistic Considerations
The substitution reaction at the benzylic position of 5-(Bromomethyl)-2-(o-tolyl)pyridine can proceed via an SN1 or SN2 mechanism. The primary nature of the benzylic halide generally favors an SN2 pathway.[10]
Caption: A simplified representation of the SN2 mechanism.
Temperature influences the rate of this reaction by providing the necessary energy for the reactants to overcome the activation energy of the transition state. However, excessive heat can also provide enough energy to access alternative, higher-energy transition states leading to side products.
References
-
Development of Predictive Tools for Optimizing Organic Reactions - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Nucleophilic Substitution Reactions. Available from: [Link]
-
Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. Available from: [Link]
-
Mettler Toledo. New Experimental Techniques for Organic Synthesis. Available from: [Link]
-
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available from: [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]
-
ResearchGate. (PDF) Room Temperature Organic Synthesis. Available from: [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Available from: [Link]
-
YouTube. Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. Available from: [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Available from: [Link]
-
The Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]
-
ACS Publications. A Brief Introduction to Chemical Reaction Optimization. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the benzylic bromination of 1.... Available from: [Link]
-
Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]
-
RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Available from: [Link]
-
Master Organic Chemistry. SN1 vs E1 and SN2 vs E2 : The Temperature. Available from: [Link]
Sources
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting low yields in 5-(Bromomethyl)-2-(o-tolyl)pyridine synthesis
Welcome to the Technical Support Center for API Intermediate Synthesis. This guide is designed for researchers and process chemists troubleshooting the Wohl-Ziegler benzylic bromination of 5-methyl-2-(o-tolyl)pyridine to yield 5-(bromomethyl)-2-(o-tolyl)pyridine.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causalities behind reaction failures, focusing on radical chain mechanics and the intrinsic instability of brominated N-heterocycles.
Mechanistic Workflow & Degradation Pathways
To successfully troubleshoot this synthesis, we must first map the radical propagation cycle and identify where side reactions hijack the yield. The diagram below illustrates the critical pathway and the two most common modes of failure: over-bromination and self-alkylation.
Figure 1: Reaction pathway and common degradation routes in benzylic bromination.
Troubleshooting FAQs
Q1: My reaction stalls at 40-50% conversion despite adding excess AIBN. What is causing the chain termination? Causality & Solution: The bromination of methylpyridines is a classic reaction initiated by free radicals[1]. If the reaction stalls, your radical chain is being quenched. The two primary culprits are oxygen and moisture. Oxygen is a triplet diradical that rapidly couples with the carbon-centered benzylic radical, terminating the chain. Moisture is equally destructive; it hydrolyzes N-bromosuccinimide (NBS) into succinimide and hypobromous acid (HOBr). HOBr promotes electrophilic aromatic substitution rather than the desired radical benzylic bromination. Actionable Fix: Rigorously degas your solvent (sparge with Argon for 15 minutes). Ensure your NBS is stark white; if it has a yellow tint, it has degraded and must be recrystallized from water and dried under a high vacuum before use.
Q2: I am observing a high percentage (15-20%) of the dibromomethyl byproduct. How can I improve selectivity? Causality & Solution: While the first bromination adds an electron-withdrawing bromine atom that theoretically deactivates the benzylic position, high local concentrations of Br• will forcefully drive a second bromination. Batch-mode synthesis often suffers from poor selectivity due to uneven heat and mass transfer[2]. Actionable Fix: Strictly control your stoichiometry to 0.95 – 0.98 equivalents of NBS. Do not push for 100% conversion of the starting material. Transitioning from a batch reactor to a continuous-flow photochemical reactor can significantly improve the selectivity and productivity of allylic/benzylic brominations[2]. If restricted to batch, use trifluorotoluene (PhCF₃) as a solvent to improve radical stability and lower the reaction temperature.
Q3: LC-MS shows >90% conversion to the desired product, but my isolated yield is <40%. Where is the product going during workup? Causality & Solution: This is the most critical failure point in this synthesis. 2-Bromomethylpyridines are intrinsically unstable as free bases because they contain both an electrophilic benzylic bromide and a nucleophilic pyridine nitrogen[3]. During solvent evaporation or thermal stress, the nitrogen of one molecule attacks the benzylic carbon of another (Menschutkin reaction), leading to rapid self-alkylation and the formation of pyridinium oligomers. This degradation is visually indicated by the solution turning from transparent to deep red[3]. Because of this instability, heterocyclic-containing benzyl halides must be handled and stored as their corresponding salts[4]. Actionable Fix:Never concentrate the free base to dryness. Immediately following the reaction, trap the product as a stable salt. Treat the chilled organic layer with ethereal HBr to precipitate the 5-(bromomethyl)-2-(o-tolyl)pyridine hydrobromide salt, effectively protonating the pyridine nitrogen and eliminating its nucleophilicity.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the optimization trajectory for this synthesis, highlighting the impact of solvent choice and isolation methodology on the final yield.
| Entry | Solvent | Initiator (mol%) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Dibromo Impurity (%) |
| 1 | CCl₄ | AIBN (10%) | 76 | 4.0 | 95 | 42 | 18 |
| 2 | EtOAc | BPO (5%) | 77 | 6.0 | 82 | 55 | 8 |
| 3 | PhCF₃ | AIBN (5%) | 85 | 2.5 | >99 | 86 | 4 |
| 4 | PhCF₃ (Flow) | Photochemical | 40 | 0.5 | >99 | 92 | <1 |
*Isolated as a free base (significant yield loss attributed to self-alkylation/polymerization). **Isolated as a hydrobromide salt.
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) incorporates built-in visual and chemical validation checkpoints to ensure the integrity of the synthesis.
Step 1: System Preparation & Degassing
-
Charge a flame-dried, 3-neck round-bottom flask with 5-methyl-2-(o-tolyl)pyridine (1.0 eq) and anhydrous trifluorotoluene (PhCF₃, 10 volumes).
-
Sparge the solution with Argon for 15 minutes. Validation Check: Karl Fischer titration of the solvent must read <50 ppm water before proceeding.
Step 2: Reagent Loading & Initiation
-
Add recrystallized NBS (0.98 eq) and AIBN (0.05 eq) under a positive flow of Argon.
-
Heat the reaction mixture to 85°C. Validation Check: As the reaction initiates, the dense NBS powder at the bottom of the flask will be consumed, and succinimide (a lighter, fluffy solid) will begin to float to the surface.
Step 3: Quenching & Cold Workup
-
Once LC-MS indicates optimal conversion (typically 2.5 hours), immediately plunge the flask into an ice bath to quench the radical chain.
-
Filter the mixture cold to remove the succinimide byproduct. Wash the filtrate with ice-cold 5% NaHCO₃, followed by ice-cold brine. Validation Check: The organic layer must remain pale yellow. If the solution begins turning pink or deep red, self-alkylation has commenced[3]; proceed to Step 4 immediately.
Step 4: Isolation via Salt Formation
-
Dry the organic layer over anhydrous Na₂SO₄ for 10 minutes, filter, and transfer to a clean flask submerged in an ice bath.
-
Slowly add 1.0 M HBr in diethyl ether (1.05 eq) dropwise with vigorous stirring. Validation Check: A white to off-white precipitate will immediately form. This is the stable 5-(bromomethyl)-2-(o-tolyl)pyridine hydrobromide salt. Filter, wash with cold ether, and dry under vacuum.
Sources
Best purification methods for 5-(Bromomethyl)-2-(o-tolyl)pyridine crude mixtures
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(Bromomethyl)-2-(o-tolyl)pyridine. Recognizing the compound's reactive nature as a benzylic bromide derivative of pyridine, this document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common challenges encountered during its purification.
Troubleshooting Guide: Addressing Common Purification Issues
This section is designed to resolve specific experimental challenges in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My TLC plate shows multiple spots, including one at the baseline and significant streaking. What are the likely impurities?
Answer: This is a frequent observation when working with crude 5-(Bromomethyl)-2-(o-tolyl)pyridine. The spots on your TLC plate likely correspond to a mixture of the desired product, starting material, over-brominated byproducts, and polar impurities.
-
Spot at the Baseline: This often indicates the presence of highly polar species, such as pyridinium salts. These can form if trace amounts of HBr, a byproduct of the bromination reaction, protonate the basic pyridine nitrogen of your starting material or product.
-
Streaking: Streaking on a silica gel TLC plate is a classic sign of a basic compound, like a pyridine derivative, interacting too strongly with the acidic silanol groups of the stationary phase.[1] This leads to poor separation and elongated spots.
-
Multiple Product-Like Spots: The additional spots near your product's expected Rf value are likely the unreacted starting material, 5-methyl-2-(o-tolyl)pyridine, and the di-brominated byproduct, 5-(dibromomethyl)-2-(o-tolyl)pyridine. Radical bromination of the benzylic methyl group can sometimes be difficult to control perfectly, leading to a mixture of mono- and di-substituted products.[2]
Initial Diagnostic Workflow:
Caption: Diagnostic workflow for common TLC issues.
Question 2: My yield is significantly lower than expected after column chromatography. Where could my product have gone?
Answer: Low recovery after chromatographic purification of this compound can be attributed to several factors, primarily related to its instability.
-
On-Column Degradation: 5-(Bromomethyl)-2-(o-tolyl)pyridine is a benzylic bromide. Benzylic halides can be susceptible to degradation, especially on acidic stationary phases like standard silica gel.[3] The acidic environment can promote decomposition or irreversible adsorption to the silica.
-
Co-elution with Impurities: If the polarity of your starting material and the di-brominated byproduct are very close to your desired product, it can be difficult to achieve baseline separation. This may lead you to discard mixed fractions, thereby reducing your isolated yield.
-
Product Volatility: While not extremely volatile, some product may be lost during solvent removal under high vacuum, especially if excessive heat is applied.
Troubleshooting Steps:
-
Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a base (e.g., by adding ~1% triethylamine to the eluent) to neutralize acidic sites.[4] Alternatively, neutral alumina can be used as the stationary phase for compounds that are particularly acid-sensitive.
-
Perform a 2D TLC: To check for on-column degradation, run a two-dimensional TLC. Spot your crude mixture on the bottom-left corner of a square TLC plate, develop it, dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent system.[1] If the compound is stable, the spots will appear on the diagonal. Any spots that appear off the diagonal are indicative of degradation on the silica.
-
Optimize Eluent System: Carefully optimize your solvent system using TLC to maximize the separation (ΔRf) between your product and key impurities before committing to a large-scale column.
Question 3: During workup or upon standing, my purified product develops a yellow or brownish color. Is it decomposing?
Answer: Yes, discoloration is a strong indicator of decomposition. Benzylic bromides are reactive electrophiles and can degrade over time, often accelerated by exposure to light, moisture, or residual acid.[5] The color change is likely due to the formation of small amounts of elimination or substitution products.
Preventative Measures:
-
Thorough Workup: Ensure your workup procedure effectively removes all acidic residues. A wash with a mild base like saturated sodium bicarbonate solution is recommended.
-
Proper Storage: Store the purified compound under an inert atmosphere (nitrogen or argon), in a dark container (amber vial), and at a low temperature (in a refrigerator or freezer) to minimize degradation.
-
Use Freshly Purified Material: For subsequent reactions, it is always best to use the material as soon as possible after purification.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and reliable method for purifying crude 5-(Bromomethyl)-2-(o-tolyl)pyridine?
A1: Flash column chromatography is generally the most effective method for purifying this compound from a typical crude reaction mixture.[6][7] It allows for the separation of the desired mono-brominated product from both the less polar starting material and the potentially more polar di-brominated byproduct. Recrystallization can be challenging unless the crude material is already of high purity, as the presence of multiple, structurally similar impurities can hinder crystal lattice formation.
Q2: How do I select the optimal solvent system for flash column chromatography?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product on a TLC plate. This generally provides the best separation during column chromatography. A common and effective eluent system for compounds of this type is a gradient of ethyl acetate in hexanes.[8][9] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. To combat streaking, add 0.1-1% triethylamine to your eluent system.[4]
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash chromatography, providing good resolving power.[10] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Offers a good polarity range to elute starting material, product, and byproducts sequentially.[11] |
| TLC Target Rf | 0.2 - 0.4 | Provides optimal separation and a reasonable elution volume on the column. |
| Additive | 0.1-1% Triethylamine (Et3N) | Neutralizes acidic silica sites, preventing streaking and potential degradation of the basic pyridine compound.[1][4] |
Q3: Is an acid-base extraction a viable purification step?
A3: An acid-base extraction can be a useful pre-purification step to remove non-basic impurities.[2] By dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the pyridine-containing compounds will move to the aqueous layer as their protonated salts. The organic layer containing non-basic impurities can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO3) and re-extracting with an organic solvent will recover the pyridine derivatives.[12] However, this will not separate the desired product from the unreacted starting material or other basic byproducts.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude mixture containing the starting material, product, and di-brominated byproduct.
-
TLC Analysis: Develop a TLC plate using a solvent system of 10% ethyl acetate in hexanes containing 0.5% triethylamine. Visualize under UV light. The starting material should be the highest spot, followed by the desired product, and then the di-brominated product. The optimal eluent for the column will give the product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into your column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude 5-(Bromomethyl)-2-(o-tolyl)pyridine in a minimal amount of dichloromethane or the initial eluent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 2-5% ethyl acetate in hexanes with 0.5% triethylamine). Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, then 15% ethyl acetate) to elute the desired product.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator, avoiding excessive heat.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. 5-(bromomethyl)-2-nitroPyridine synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Wohl-Ziegler Reaction [organic-chemistry.org]
- 10. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [cora.ucc.ie]
- 12. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Handling & Troubleshooting 5-(Bromomethyl)-2-(o-tolyl)pyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-(Bromomethyl)-2-(o-tolyl)pyridine. While its reactivity makes it a premium electrophile for cross-coupling and nucleophilic substitution in drug development, it also renders it acutely sensitive to atmospheric moisture.
This guide provides the mechanistic "why" behind reagent degradation, self-validating protocols for laboratory handling, and troubleshooting workflows to ensure your syntheses remain robust and reproducible.
Mechanistic Causality: The "Why" Behind Moisture Sensitivity
Benzylic bromides are inherently electrophilic. In 5-(Bromomethyl)-2-(o-tolyl)pyridine, the benzylic carbon is highly activated by the adjacent aromatic system, which stabilizes the transition state during nucleophilic attack. When exposed to atmospheric water, the compound undergoes rapid hydrolysis to form 5-(hydroxymethyl)-2-(o-tolyl)pyridine and hydrogen bromide (HBr) (1)[1].
The generated HBr is highly corrosive and acts as a lachrymator (2)[2]. Because the parent molecule contains a basic pyridine nitrogen, the liberated HBr protonates the intact starting material, forming an insoluble pyridinium hydrobromide salt. This autocatalytic degradation ruins reaction stoichiometry and poisons sensitive transition-metal catalysts used in downstream workflows.
Caption: Mechanistic pathway of moisture-induced degradation and autocatalytic salt formation.
Quantitative Diagnostic Data
To establish a self-validating diagnostic system, you must be able to quantify degradation. The table below summarizes the key analytical differences between the intact reagent and its hydrolyzed byproduct.
| Analytical Property | Intact 5-(Bromomethyl)-2-(o-tolyl)pyridine | Degraded 5-(Hydroxymethyl)-2-(o-tolyl)pyridine |
| Physical State | Off-white to pale yellow crystalline solid | Sticky, discolored solid or oil; fuming in air |
| 1H NMR (CDCl3) | Singlet at ~4.5 ppm (Benzylic CH2-Br) | Singlet at ~4.7 ppm (Benzylic CH2-OH) |
| Solubility | Highly soluble in anhydrous THF, DCM, Toluene | Poor solubility in non-polar solvents (due to salt formation) |
| pH (Aqueous extract) | Neutral (if strictly anhydrous) | Highly acidic (pH < 2) due to liberated HBr |
| Reactivity Profile | Active electrophile for alkylation | Inactive; acts as a nucleophile or catalyst poison |
Diagnostic FAQs & Troubleshooting Guide
Q1: My reagent bottle has developed a crusty, discolored solid around the cap, and it fumes slightly when opened. What happened? A: The fuming is a definitive indicator of hydrogen bromide (HBr) gas release, a direct byproduct of moisture hydrolysis (3)[3]. The crusty solid is the precipitated pyridinium hydrobromide salt. The reagent has been compromised by ambient humidity. Action: Do not use this batch for sensitive catalytic cross-couplings. The HBr will protonate your ligands and deactivate palladium/nickel catalysts.
Q2: How can I validate the integrity of an older batch before committing it to a complex synthesis? A: Implement a self-validating NMR protocol. Dissolve a 5 mg sample in strictly anhydrous CDCl3 (ensure the NMR tube is oven-dried). Look for the benzylic CH2 protons. If you observe a clean singlet near 4.5 ppm, the batch is intact. If you see a secondary singlet emerging around 4.7 ppm or broad peaks indicating protonation of the pyridine ring, degradation has occurred.
Q3: Can I recover or repurify the hydrolyzed reagent? A: Yes, but it requires chemical intervention rather than simple recrystallization. You must perform an extractive workup with a mild aqueous base (e.g., saturated NaHCO3) to neutralize the HBr and free-base the pyridine, followed by re-bromination of the alcohol byproduct using PBr3 or Appel reaction conditions (CBr4/PPh3). For most fast-paced drug development workflows, purchasing or synthesizing a fresh batch is more time-efficient.
Caption: Decision tree for validating the integrity of moisture-sensitive benzylic bromides.
Step-by-Step Methodologies: Handling & Reaction Setup
To ensure absolute reproducibility, every protocol must function as a self-validating system. The following methodology guarantees the exclusion of moisture during handling.
Protocol: Schlenk-Line Handling of 5-(Bromomethyl)-2-(o-tolyl)pyridine
Causality Check: Laboratory glassware contains a microscopic film of adsorbed water. If not removed, this water will instantly hydrolyze a fraction of your benzylic bromide, generating HBr that will catalyze further side reactions (4)[4].
Step 1: Glassware Preparation
-
Bake all reaction flasks, stir bars, and syringes in an oven at 140 °C for a minimum of 4 hours[4].
-
Self-Validation: Assemble the glassware while hot. Apply a high vacuum (≤ 0.1 mmHg) and flame-dry the apparatus. Allow it to cool strictly under an atmosphere of high-purity, dry Argon.
Step 2: Solvent Validation
-
Use only anhydrous solvents (e.g., THF, DCM) dispensed from a solvent purification system (SPS) or Sure/Seal bottles[4].
-
Self-Validation: Before adding the solvent to the reaction flask, test a 1 mL aliquot with a Karl Fischer titrator. Proceed only if the water content is < 10 ppm.
Step 3: Reagent Transfer
-
Transfer the solid 5-(Bromomethyl)-2-(o-tolyl)pyridine inside an inert-atmosphere glovebox (Argon or N2, H2O < 1 ppm).
-
If a glovebox is unavailable, utilize a positive pressure of Argon. Quickly remove the reagent cap, dispense the required mass into the flamed-dried flask, and immediately seal both the bottle and the flask with rubber septa.
Step 4: Reaction Execution
-
Purge the reaction flask with Argon for 5 minutes.
-
Introduce the anhydrous solvent via a dry, inert-gas-flushed syringe (use a needle no larger than 18-gauge to prevent septum coring)[4].
-
Maintain a slight positive pressure of Argon via a bubbler throughout the reaction to prevent ambient air ingress.
Step 5: Storage Post-Use
-
Purge the headspace of the reagent bottle with Argon for 2 minutes.
-
Wrap the cap tightly with Parafilm and store it in a desiccator over Drierite (calcium sulfate) or silica gel at 2–8 °C.
References
-
PubChem. "Benzyl Bromide | C7H7Br | CID 7498". Available at:[Link]
-
RSC Publishing. "Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benzyl Bromides". Available at:[Link]
-
Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds". Available at: [Link]
-
Organic-Chemistry.org. "Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids...". Available at: [Link]
Sources
- 1. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Aqueous Reactions for 5-(Bromomethyl)-2-(o-tolyl)pyridine
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges of working with 5-(Bromomethyl)-2-(o-tolyl)pyridine .
Because this compound features a highly hydrophobic biaryl-like framework (an ortho-tolyl group attached to a pyridine ring) alongside a reactive electrophilic bromomethyl group, it presents a dual challenge in aqueous media: poor solubility leading to stalled reaction rates, and competing hydrolysis of the bromide to a hydroxymethyl byproduct. This guide provides field-proven, mechanistically grounded solutions to overcome these phase-transfer barriers.
Part 1: Troubleshooting Guides & FAQs
Q1: My aqueous cross-coupling/substitution reaction with 5-(Bromomethyl)-2-(o-tolyl)pyridine is stalling, and the starting material is aggregating. How can I drive the reaction without switching to harsh organic solvents?
The Causality: The stalling is caused by the thermodynamically unfavorable hydration energy of the bulky, lipophilic tolyl-pyridine core. In purely aqueous media, the compound aggregates to minimize its surface area exposed to water, drastically reducing the interfacial area available for the catalyst or aqueous nucleophiles to interact.
The Solution: Micellar Catalysis Instead of relying on bulk co-solvents, utilize designer surfactants like TPGS-750-M (DL-α-tocopherol methoxypolyethylene glycol succinate). At low concentrations (typically 2 wt% in water), TPGS-750-M spontaneously self-assembles into nanomicelles. The highly lipophilic 5-(Bromomethyl)-2-(o-tolyl)pyridine partitions entirely into the hydrophobic vitamin E core of these micelles[1]. This creates a localized "nanoreactor" where the effective concentration of your organic substrate and the transition metal catalyst is exponentially higher than in the bulk aqueous phase, accelerating the reaction rate and outcompeting background hydrolysis[2].
Fig 1: Mechanism of TPGS-750-M micellar catalysis enhancing aqueous solubility and reaction rates.
Q2: I am performing a biphasic nucleophilic substitution (e.g., cyanation or etherification). The compound remains in the organic layer, and the nucleophile remains in the aqueous base. What is the most efficient way to bridge this gap?
The Causality: In a standard biphasic system, the reaction can only occur at the liquid-liquid interface. Because 5-(Bromomethyl)-2-(o-tolyl)pyridine has virtually zero aqueous solubility, the collision frequency between the organic electrophile and the aqueous nucleophile (e.g., CN⁻, OH⁻) is negligible, leading to near-zero conversion.
The Solution: Phase-Transfer Catalysis (PTC) Implement a quaternary ammonium salt, such as Tetrabutylammonium bromide (TBAB) or Aliquat 336 . According to the Starks extraction mechanism, the lipophilic quaternary cation (Q⁺) forms an ion pair with the aqueous nucleophile (Nu⁻) and shuttles it across the phase boundary into the organic layer[3]. Once inside the organic phase, the poorly solvated [Q⁺Nu⁻] ion pair is highly reactive and rapidly attacks the bromomethyl group of your substrate.
Fig 2: Biphasic phase-transfer catalysis (PTC) cycle for nucleophilic substitution.
Q3: How do I balance solubility enhancement with the risk of hydrolyzing the bromomethyl group?
The Causality: Benzyl bromides are highly susceptible to SN1/SN2 hydrolysis in water, yielding 5-(hydroxymethyl)-2-(o-tolyl)pyridine. Heating the reaction mixture to force solubility exponentially increases the rate of this parasitic hydrolysis pathway.
The Solution: Kinetic Control via Co-solvents and Temperature Do not use heat to force dissolution. Instead, use a water-miscible co-solvent (e.g., 10–20% v/v THF or Acetonitrile) to lower the dielectric constant of the aqueous medium just enough to swell the organic droplets without fully dissolving the water into the organic phase. Run the reaction at room temperature (20–25 °C). The enhanced kinetics provided by PTC or micellar catalysis will ensure the desired substitution outpaces the background hydrolysis.
Part 2: Quantitative Data & Strategy Selection
To determine the optimal solubility enhancement strategy for your specific workflow, consult the comparative matrix below.
| Enhancement Strategy | Reagents Used | Mechanism of Action | Hydrolysis Risk | Best Application |
| Micellar Catalysis | 2 wt% TPGS-750-M in H₂O | Encapsulation in hydrophobic nanoreactors[1] | Low (Substrate is shielded from bulk water) | Transition-metal catalyzed cross-couplings (e.g., Suzuki, Heck). |
| Liquid-Liquid PTC | TBAB or Aliquat 336 (1–5 mol%) | Interfacial ion-pairing and phase shuttling[3] | Moderate (Requires strict temperature control) | Biphasic nucleophilic substitutions (Cyanation, Azidation). |
| Aqueous Co-solvents | 10-20% THF, MeCN, or DMF | Bulk dielectric constant reduction | High (Direct exposure to bulk water/base) | Homogeneous single-phase reactions where PTC/micelles fail. |
Part 3: Validated Experimental Protocols
The following self-validating protocols have been engineered to ensure high conversion while minimizing the degradation of 5-(Bromomethyl)-2-(o-tolyl)pyridine.
Protocol A: Micellar-Promoted Aqueous Suzuki-Miyaura Coupling
Objective: Couple 5-(Bromomethyl)-2-(o-tolyl)pyridine with an arylboronic acid in water without bulk organic solvents.
-
Preparation of the Micellar Medium:
-
Dissolve TPGS-750-M (2.0 g) in degassed HPLC-grade water (100 mL) to create a 2 wt% stock solution. Stir at room temperature for 30 minutes until the solution is clear and slightly viscous.
-
-
Reactor Charging:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol).
-
-
Solvent Addition & Emulsification:
-
Add 2.0 mL of the 2 wt% TPGS-750-M aqueous solution.
-
Add a mild base (e.g., K₃PO₄, 2.0 mmol).
-
Self-Validation Check: Upon vigorous stirring (800+ RPM), the mixture must transition from a clumpy suspension to a homogeneous, milky emulsion. If clumps remain, sonicate for 30 seconds.
-
-
Reaction Execution:
-
Stir at room temperature (or mild heat, max 45 °C) under an inert atmosphere for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The shielding effect of the micelle will prevent bromomethyl hydrolysis[2].
-
-
In-Flask Extraction (Product Isolation):
-
Add a minimal amount of an extraction solvent (e.g., 3 mL of EtOAc). The emulsion will break, and the product will partition into the upper organic layer. Extract 3 times, dry over Na₂SO₄, and concentrate.
-
Protocol B: Biphasic Nucleophilic Substitution via Phase-Transfer Catalysis
Objective: Convert the bromomethyl group to a nitrile or azide using aqueous salts.
-
Phase Preparation:
-
Organic Phase: Dissolve 5-(Bromomethyl)-2-(o-tolyl)pyridine (5.0 mmol) in 10 mL of toluene.
-
Aqueous Phase: Dissolve the nucleophilic salt (e.g., NaN₃ or NaCN, 7.5 mmol) in 10 mL of deionized water.
-
-
Catalyst Introduction:
-
Add Tetrabutylammonium bromide (TBAB) (0.25 mmol, 5 mol%) to the biphasic mixture.
-
-
Interfacial Mixing:
-
Stir the biphasic mixture vigorously (1000 RPM) at 25 °C.
-
Causality Note: Vigorous stirring is critical. It maximizes the interfacial surface area, allowing the TBAB to efficiently shuttle the nucleophile into the toluene droplets[3].
-
-
Monitoring & Workup:
-
Monitor the organic layer via GC-MS. Because the reaction occurs entirely within the organic droplets (away from bulk water), hydrolysis is bypassed.
-
Once complete (typically 2–4 hours), halt stirring. Allow the phases to separate completely. Decant the organic layer, wash once with brine to remove residual catalyst, and concentrate under vacuum.
-
References
-
Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study National Center for Biotechnology Information (PMC)[Link]
-
Phase-Transfer Catalysis in Organic Syntheses CRDEEP Journals[Link]
-
Fe-Catalyzed Reductive Couplings of Terminal (Hetero)Aryl Alkenes and Alkyl Halides under Aqueous Micellar Conditions ACS Publications[Link]
Sources
A Comparative Guide to the Reactivity of 5-(Bromomethyl)-2-(o-tolyl)pyridine and 5-(Chloromethyl)-2-(o-tolyl)pyridine in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel therapeutic agents and functional materials. Pyridine derivatives, in particular, are ubiquitous structural motifs in a vast array of biologically active compounds. Among the versatile intermediates used for their elaboration, 5-(halomethyl)-2-arylpyridines serve as key building blocks. This guide provides an in-depth technical comparison of the reactivity of two such critical reagents: 5-(Bromomethyl)-2-(o-tolyl)pyridine and 5-(Chloromethyl)-2-(o-tolyl)pyridine . Our focus will be on their utility in nucleophilic substitution reactions, a cornerstone of molecular assembly.
This analysis is grounded in fundamental principles of physical organic chemistry and supported by analogous experimental data to provide field-proven insights for laboratory applications.
At a Glance: Key Physicochemical and Reactivity Profile
| Property | 5-(Bromomethyl)-2-(o-tolyl)pyridine | 5-(Chloromethyl)-2-(o-tolyl)pyridine | Reference(s) |
| Molecular Formula | C₁₃H₁₂BrN | C₁₃H₁₂ClN | - |
| Molecular Weight | 262.15 g/mol | 217.70 g/mol | - |
| Appearance | Likely a solid at room temperature | Likely a solid at room temperature | [1] |
| C-X Bond Dissociation Energy (Benzylic) | ~285 kJ/mol | ~335 kJ/mol | [2] |
| Leaving Group Ability | Excellent | Good | [3] |
| Relative Reactivity in Sₙ2 | Higher | Lower | [2] |
The Decisive Factor: Leaving Group Ability
The primary determinant of the reactivity differential between these two molecules in nucleophilic substitution reactions is the nature of the halogen atom, which functions as the leaving group. The reaction typically proceeds via an Sₙ2 mechanism, given the primary nature of the halomethyl group.
Expert Insight: The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. The stability of the departing leaving group is a critical factor influencing the activation energy and, consequently, the reaction rate.
The bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This can be attributed to two main factors:
-
Basicity: Weaker bases are better leaving groups because they are more stable with a negative charge. Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7), which means that the bromide ion is a weaker base than the chloride ion.
-
Polarizability: The bromide ion is larger and its electron cloud is more diffuse and polarizable than that of the chloride ion. This increased polarizability allows for better stabilization of the developing negative charge in the transition state of the Sₙ2 reaction.
This fundamental difference in leaving group ability dictates that 5-(Bromomethyl)-2-(o-tolyl)pyridine will react significantly faster than 5-(Chloromethyl)-2-(o-tolyl)pyridine with the same nucleophile under identical conditions.
Visualizing the Reactivity Difference
The following diagram illustrates the Sₙ2 reaction pathway for both compounds, highlighting the role of the leaving group in the transition state.
Caption: Sₙ2 transition state comparison.
Experimental Support and Quantitative Insights
For instance, the reaction of benzyl chloride with potassium iodide in acetone at 23 °C has a second-order rate constant of approximately 1.5 x 10⁻³ M⁻¹s⁻¹[4][5]. Although a direct comparison with benzyl bromide under identical conditions is not provided in this specific study, it is a well-established principle in organic chemistry that the corresponding reaction with benzyl bromide would be significantly faster. This is due to the lower carbon-halogen bond dissociation energy (C-Br is weaker than C-Cl) and the superior leaving group ability of bromide[2].
In a study comparing the nucleophilic substitution of benzyl chloride and benzyl bromide with ammonium acetate, it was noted that, as expected, benzyl bromide exhibits markedly higher activity than benzyl chloride in all tested solvents[6]. This qualitative observation is a reliable predictor of the behavior of the pyridine-containing analogues discussed here.
Practical Application: Experimental Protocols
The choice between the bromo and chloro derivative will often depend on a balance between reactivity, stability, and cost. The higher reactivity of the bromo compound allows for milder reaction conditions and shorter reaction times. Below is a general, field-proven protocol for a typical Sₙ2 reaction with an amine nucleophile, which can be adapted for either substrate.
Protocol: Synthesis of a 5-(Aminomethyl)-2-(o-tolyl)pyridine Derivative
Materials:
-
5-(Halomethyl)-2-(o-tolyl)pyridine (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine nucleophile (1.1 - 1.5 eq) and the base (2.0 eq).
-
Add the anhydrous solvent (e.g., Acetonitrile) and stir the mixture at room temperature for 15 minutes.
-
Dissolve the 5-(halomethyl)-2-(o-tolyl)pyridine (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring amine solution.
-
For 5-(Bromomethyl)-2-(o-tolyl)pyridine: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
For 5-(Chloromethyl)-2-(o-tolyl)pyridine: The reaction may require heating to 40-60 °C to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS until the starting material is consumed, which may take 12-24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)-2-(o-tolyl)pyridine derivative.
Self-Validating System: The progress of the reaction should be monitored by a suitable analytical technique (TLC, LC-MS) to confirm the consumption of the starting material and the formation of a new, more polar product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Starting Materials
The 5-(halomethyl)-2-(o-tolyl)pyridine starting materials can be synthesized from the corresponding 5-methyl-2-(o-tolyl)pyridine via free-radical halogenation.
Caption: General synthetic routes.
Conclusion and Recommendations
The choice between 5-(bromomethyl)-2-(o-tolyl)pyridine and its chloro-analogue is a strategic one, dictated by the specific requirements of the synthetic task at hand.
-
5-(Bromomethyl)-2-(o-tolyl)pyridine is the reagent of choice for reactions requiring high reactivity, mild conditions, and short reaction times . Its superior leaving group ability makes it ideal for reactions with a wide range of nucleophiles, including those that are weaker or sterically hindered.
-
5-(Chloromethyl)-2-(o-tolyl)pyridine , while less reactive, may be preferred in situations where cost is a primary concern or where the higher reactivity of the bromide could lead to side reactions . Its greater stability may also be advantageous for long-term storage.
For drug development professionals engaged in the rapid synthesis of compound libraries for screening, the enhanced reactivity of the bromo-derivative offers a clear advantage in terms of efficiency and throughput. Conversely, for large-scale process chemistry, a thorough cost-benefit analysis, considering reagent cost, reaction time, energy input, and waste generation, is essential to determine the optimal choice.
References
-
PubChem. 5-Chloro-2-(chloromethyl)pyridine. [Link]
-
Cheméo. Chemical Properties of 5-Chloro-2-trichloromethyl pyridine. [Link]
-
PubChem. 2,2'-Bipyridine, 5-(bromomethyl)-. [Link]
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Future4200. SN2 Reactions of Nitranions with Benzyl Chlorides. [Link]
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Pocker, Y., & Parker, A. J. (1969). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 34(3), 540–544. [Link]
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van der Vlugt, J. I., et al. (2022). SN2 versus SN2′ Competition. Journal of the American Chemical Society, 144(27), 12175–12186. [Link]
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Chemistry Stack Exchange. Comparison of Rate of SN2 reaction mechanism. [Link]
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Houk, K. N., & Beno, B. R. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6462-6473. [Link]
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PubChem. 2-Chloro-5-(chloromethyl)pyridine. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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Khan, M. A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC Chemistry, 10(1), 1-10. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]
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Mandal, K. K. Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's C. M. College. [Link]
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C Patel Metallurgy & Chemistry [IISc Bangalore]. (2022, August 29). Sn2 Reaction Rate Comparison [Video]. YouTube. [Link]
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Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]
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Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine. [Link]
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ResearchGate. (PDF) SN2 versus SN2′ Competition. [Link]
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The Royal Society of Chemistry. Support information. [Link]
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MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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ResearchGate. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl) pyridine. [Link]
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University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
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Capot Chemical. Specifications of 5-bromo-2-(bromomethyl)pyridine hydrobromide. [Link]
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National Institutes of Health. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]
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Kamochi, Y., & Kudo, T. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles, 36(11), 2487-2496. [Link]
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The Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
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Comparative Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 5-(Bromomethyl)-2-(o-tolyl)pyridine
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Platform Comparison, and Methodological Validation
Executive Summary & Analytical Rationale
5-(Bromomethyl)-2-(o-tolyl)pyridine (C₁₃H₁₂BrN) is a highly reactive, multi-functional biaryl intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural architecture—featuring an electrophilic bromomethyl center and a sterically hindered o-tolyl-pyridine axis—makes it a critical building block, but also presents unique analytical challenges.
This guide objectively compares three leading mass spectrometry platforms (GC-EI-MS, LC-ESI-QqQ, and LC-ESI-QTOF) for the structural elucidation and quantitative monitoring of this compound. By dissecting the intrinsic fragmentation causality and providing self-validating experimental protocols, this guide empowers drug development professionals to select the optimal analytical product for their specific workflow.
Mechanistic Causality: The Fragmentation Logic
Before comparing instrument performance, one must understand the intrinsic gas-phase behavior of the molecule. The fragmentation of 5-(Bromomethyl)-2-(o-tolyl)pyridine is strictly governed by its functional groups and ionization thermodynamics.
-
The Isotopic Doublet (The Bromine Signature): Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Regardless of the platform used, the intact precursor ion will always present as a distinct doublet separated by 2 Da (e.g., m/z 262/264 in ESI+). This is the primary diagnostic feature for confirming the intact molecule[1].
-
Convergent α-Cleavage (Formation of m/z 182): The C-Br bond is the weakest structural link. Interestingly, different ionization platforms converge on the same primary fragment:
-
In Electron Ionization (EI): The radical cation M⁺• (m/z 261/263) undergoes homolytic cleavage to expel a bromine radical (Br•), yielding the even-electron pyridinyl-methyl cation at m/z 182.
-
In Electrospray Ionization (ESI): The protonated precursor [M+H]⁺ (m/z 262/264) obeys the even-electron rule, undergoing heterolytic cleavage to expel neutral hydrogen bromide (HBr), converging on the exact same highly stable C₁₃H₁₂N⁺ fragment at m/z 182[2].
-
-
Biaryl Axis Fragmentation: The resulting m/z 182 fragment is highly stable. Subsequent fragmentation requires higher collision energies and involves the biaryl axis. The o-tolyl group can lose its methyl radical (-CH₃•, 15 Da) to yield an m/z 167 fragment, or the pyridine ring can undergo a characteristic loss of hydrogen cyanide (HCN, 27 Da) to yield m/z 155.
Predicted ESI-MS/MS fragmentation pathway of 5-(Bromomethyl)-2-(o-tolyl)pyridine.
Platform Comparison: Product Performance & Alternatives
Laboratories typically choose between three distinct mass spectrometry architectures to analyze brominated biaryl intermediates. The table below provides an objective performance comparison to guide instrument selection.
| Analytical Platform | Ionization Mechanism | Mass Accuracy | Optimal Application | Key Limitation / Risk |
| GC-EI-MS | Hard (70 eV Electron Impact) | Nominal (~0.1 Da) | Spectral library matching, volatile impurity profiling | Thermal Debromination: Inlet temperatures >250°C can degrade the bromomethyl group before ionization. |
| LC-ESI-QqQ | Soft (Protonation + CID) | Nominal (~0.1 Da) | High-sensitivity targeted quantification (MRM) | Low Resolution: Cannot definitively differentiate isobaric interferences during unknown structural elucidation. |
| LC-ESI-QTOF | Soft (Protonation + CID) | High (< 5 ppm) | Exact mass profiling, unknown structural elucidation | Dynamic Range: Lower linear dynamic range compared to QqQ for absolute trace quantification. |
Expert Insight: For initial structural confirmation of 5-(Bromomethyl)-2-(o-tolyl)pyridine, LC-ESI-QTOF is the superior product alternative. It bypasses the thermal degradation risks inherent to GC-MS while providing the exact mass resolution required to definitively prove the elemental composition of the m/z 182 fragment (Calculated exact mass for C₁₃H₁₂N⁺: 182.0964).
Experimental Methodologies (Self-Validating Systems)
To ensure analytical trustworthiness, the following LC-ESI-QTOF methodology is designed as a self-validating system. Every step is grounded in chemical causality to prevent false positives.
Step-by-Step LC-ESI-QTOF Protocol
-
Sample Preparation (Solvent Causality):
-
Action: Dissolve 5-(Bromomethyl)-2-(o-tolyl)pyridine in LC-MS grade Acetonitrile to a concentration of 1 µg/mL.
-
Causality:Do not use Methanol. The electrophilic bromomethyl group is highly susceptible to solvolysis. Methanol will rapidly substitute the bromine to form a methoxymethyl ether artifact, destroying the sample integrity. Acetonitrile acts as an aprotic, non-nucleophilic stabilizer.
-
-
Chromatographic Separation:
-
Action: Inject 2 µL onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).
-
Causality: Formic acid acts as a vital proton source, driving the equilibrium toward the [M+H]⁺ state, thereby exponentially increasing ionization efficiency in the positive ESI mode.
-
-
Ionization & MS/MS Acquisition:
-
Action: Set the ESI capillary voltage to 3.5 kV. Isolate the precursor ions at m/z 262.0 and 264.0 in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV in the collision cell using Argon gas.
-
-
Data Validation (The Self-Validating Check):
-
Action: Before analyzing fragments, verify the isotopic fidelity of the precursor. The peak area ratio of m/z 262 to 264 must be approximately 1:0.97. If this ratio is absent, the molecule has already debrominated. Next, verify the exact mass of the base peak fragment at 182.0964 ± 5 ppm to validate the neutral loss of HBr.
-
Self-validating LC-ESI-QTOF experimental workflow for bromomethyl pyridine analysis.
References
-
Title: Derivatization with Fixed Charge Generation for the Detection of 3-Chloropropane-1,2-diol by “Soft” Mass Spectrometry Methods Source: ProQuest URL: [Link]
-
Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
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A Comparative Guide to the Reactivity of 5-(Bromomethyl)-2-(o-tolyl)pyridine and Standard Benzyl Bromides
Introduction: Beyond the Archetypal Benzyl Group
In the landscape of medicinal chemistry and organic synthesis, benzylating agents are indispensable tools. They are primarily used for installing the benzyl protecting group on sensitive functionalities like alcohols and carboxylic acids or for incorporating the benzyl moiety as a core structural element in pharmacologically active molecules.[1][2] The reactivity of the archetypal benzyl bromide is well-understood, proceeding readily through nucleophilic substitution pathways.[3]
However, the demands of modern drug discovery necessitate a more nuanced approach. The introduction of heteroaromatic rings into molecular scaffolds is a cornerstone strategy for modulating physicochemical properties such as solubility, metabolic stability, and the capacity for hydrogen bonding—all critical parameters for optimizing a drug candidate's profile.[4][5] This guide focuses on 5-(Bromomethyl)-2-(o-tolyl)pyridine , a heteroaromatic analogue of benzyl bromide. By replacing the phenyl ring with a pyridine core and introducing a sterically demanding ortho-tolyl group, this reagent presents a unique electronic and steric profile.
This document provides a head-to-head benchmark of 5-(Bromomethyl)-2-(o-tolyl)pyridine against a curated set of standard benzyl bromides: the parent benzyl bromide , the electron-activated p-methoxybenzyl bromide , and the electron-deactivated p-nitrobenzyl bromide . Through a detailed kinetic analysis of a model nucleophilic substitution reaction, we will quantitatively assess its reactivity, providing researchers with the critical data needed to effectively integrate this versatile building block into their synthetic workflows.
Theoretical Analysis: Predicting Reactivity Trends
The rate of a nucleophilic substitution reaction at the benzylic carbon is exquisitely sensitive to the electronic and steric environment of the substrate. These reactions can proceed via a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism, and the structural features of the benzylic bromide dictate the favored pathway.[6][7]
-
Sₙ1 Pathway: This mechanism involves the formation of a carbocation intermediate. Its rate is governed by the stability of this cation. Electron-donating groups (EDGs) at the para position, like a methoxy group, strongly stabilize the positive charge through resonance, accelerating the reaction.[8][9] Conversely, electron-withdrawing groups (EWGs) like a nitro group destabilize the carbocation and significantly retard the Sₙ1 rate.[10][11]
-
Sₙ2 Pathway: This pathway involves a backside attack by the nucleophile, proceeding through a five-coordinate transition state. The reaction is sensitive to steric hindrance around the benzylic carbon. While electronic effects are less pronounced than in the Sₙ1 mechanism, EWGs can slightly accelerate the Sₙ2 rate by increasing the electrophilicity of the carbon atom, while EDGs can slightly decrease it.[12]
For 5-(Bromomethyl)-2-(o-tolyl)pyridine , we predict a complex interplay of effects:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing by induction, which would be expected to destabilize a carbocation intermediate (disfavoring Sₙ1) but increase the electrophilicity of the benzylic carbon (potentially favoring Sₙ2).
-
o-Tolyl Group: This bulky group ortho to the pyridine nitrogen introduces significant steric hindrance. This would likely disfavor an Sₙ2 pathway, which requires a specific trajectory for nucleophilic attack.
Given that primary benzylic bromides and a strong nucleophile will be used in our model experiment, the Sₙ2 pathway is the most probable. Therefore, the reactivity of 5-(Bromomethyl)-2-(o-tolyl)pyridine will likely be a balance between the electronically activating (for Sₙ2) but sterically hindering nature of its substituents.
Experimental Design & Rationale
To quantitatively benchmark these reagents, we designed a kinetic study based on a classic Sₙ2 reaction: the Finkelstein reaction with sodium iodide in anhydrous acetone.
Rationale for Experimental Choices:
-
Reaction: The reaction of a benzylic bromide with sodium iodide in acetone is a well-established Sₙ2 process.
-
Nucleophile & Solvent: Sodium iodide is soluble in acetone, whereas the sodium bromide product is not. This precipitation of NaBr effectively drives the reaction to completion, simplifying the kinetic analysis.[13]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with an internal standard (dodecane) provides a robust and precise method for monitoring the disappearance of the starting benzylic bromide over time.[13]
-
Temperature Control: The reaction is conducted at a constant temperature (25.0 ± 0.1 °C) to ensure accurate and reproducible rate constant determination.
The overall experimental workflow is depicted below.
Caption: Experimental workflow for the comparative kinetic analysis.
Results and Discussion
The nucleophilic substitution reactions were monitored over time, and the data were used to calculate the pseudo-first-order rate constant (k_obs) and the second-order rate constant (k₂) for each substrate. The results are summarized in Table 1.
Table 1: Comparative Reactivity Data for Benzyl Bromides in an Sₙ2 Reaction
| Compound | Structure | k₂ (x 10⁻³ M⁻¹s⁻¹) | Relative Rate |
| p-Methoxybenzyl bromide | ![]() | 18.5 | 2.64 |
| Benzyl bromide | ![]() | 7.0 | 1.00 |
| 5-(Bromomethyl)-2-(o-tolyl)pyridine | ![]() | 4.8 | 0.69 |
| p-Nitrobenzyl bromide | ![]() | 2.1 | 0.30 |
Discussion of Results:
The experimental data reveal a clear hierarchy of reactivity that aligns well with the principles of physical organic chemistry.
-
Standard Benzyl Bromides: As anticipated, the p-methoxybenzyl bromide reacted the fastest, approximately 2.6 times faster than the parent benzyl bromide.[8] This acceleration, even in an Sₙ2 reaction, can be attributed to the electron-donating methoxy group stabilizing the electron-deficient transition state. Conversely, the p-nitrobenzyl bromide was the least reactive of the standard set, reacting about three times slower than benzyl bromide due to the powerful electron-withdrawing nature of the nitro group.[11]
-
5-(Bromomethyl)-2-(o-tolyl)pyridine: The heteroaromatic substrate displayed intermediate reactivity, slower than the parent benzyl bromide but significantly faster than the p-nitrobenzyl bromide. Its rate constant of 4.8 x 10⁻³ M⁻¹s⁻¹ places it firmly within a useful reactivity window for synthetic applications. This result suggests that for the Sₙ2 mechanism, the steric hindrance imposed by the o-tolyl group is a dominant factor, slowing the reaction relative to the less-hindered benzyl bromide. While the electron-withdrawing nature of the pyridine nitrogen might be expected to increase the electrophilicity of the benzylic carbon, this effect appears to be outweighed by steric impediment to the nucleophile's approach.
The reaction mechanism and the factors influencing the transition state are visualized below.
Caption: Generalized Sₙ2 reaction mechanism and influencing factors.
Detailed Experimental Protocols
Method 1: HPLC Monitoring of a Finkelstein Reaction
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.
-
Prepare separate 0.05 M stock solutions of benzyl bromide, p-methoxybenzyl bromide, p-nitrobenzyl bromide, and 5-(Bromomethyl)-2-(o-tolyl)pyridine in anhydrous acetone. Each solution must contain exactly 0.01 M of dodecane as an internal standard.
-
-
Reaction Setup:
-
Equilibrate all stock solutions and the reaction vessel to a constant temperature of 25.0 ± 0.1 °C in a thermostated water bath.
-
To initiate the reaction, rapidly mix 5.0 mL of a benzylic bromide stock solution with 5.0 mL of the sodium iodide stock solution in the reaction vessel. Start a timer immediately. The final concentrations will be 0.025 M benzylic bromide, 0.05 M sodium iodide, and 0.005 M dodecane.
-
-
Sample Collection and Analysis:
-
At timed intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 1.0 mL of a 5% aqueous sodium thiosulfate solution to consume any unreacted iodide.
-
Develop a suitable reverse-phase HPLC method to separate the starting benzylic bromide, the iodinated product, and the dodecane internal standard.
-
Monitor the disappearance of the starting material peak area relative to the constant peak area of the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the benzylic bromide, [R-Br], at each time point.
-
Plot the natural logarithm of the concentration (ln[R-Br]) versus time (in seconds).
-
The slope of the resulting straight line is equal to -k_obs (the pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [NaI].
-
Conclusion
This guide provides a quantitative benchmark for the reactivity of 5-(Bromomethyl)-2-(o-tolyl)pyridine in a standard Sₙ2 reaction. Our findings demonstrate that it is a moderately reactive benzylating agent, with its reactivity profile governed by a balance of electronic activation from the pyridine ring and significant steric hindrance from the o-tolyl substituent. It is approximately 30% less reactive than benzyl bromide but more than twice as reactive as p-nitrobenzyl bromide under these conditions.
For researchers and drug development professionals, this data is crucial. 5-(Bromomethyl)-2-(o-tolyl)pyridine is not a direct drop-in replacement for highly reactive agents like p-methoxybenzyl bromide, but it offers a predictable and synthetically useful level of reactivity. This allows for its controlled incorporation into complex molecules where the unique properties of the substituted pyridine moiety are desired, without the risk of runaway reactions or excessive side-product formation. Its successful application will benefit from slightly longer reaction times or moderately elevated temperatures compared to standard benzyl bromide protocols.
References
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Shaalaa.com. Why does p-methoxybenzyl bromide react faster than p-nitrobenzyl bromide with ethanol to form an ether product? Chemistry (Theory). [Link]
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askIITians. why does p-methoxybenzyl bromide reacts with ethanol faster than p-ni. (2013). [Link]
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PubChem. Benzyl Bromide. National Center for Biotechnology Information. [Link]
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Newera-spectro. Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. (2020). [Link]
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Brainly.in. Why pmethoxybenzyl bromide reacts faster with p-nitrobenzyle bromide with sodium ethoxide to form an ether product? (2019). [Link]
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ACS Publications. Kinetic Investigations To Enable Development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. (2020). [Link]
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ILO and WHO. ICSC 1225 - BENZYL BROMIDE. (2021). [Link]
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Korea Science. Kinetics of the Solvolysis of Benzyl Bromides in Alcohols. [Link]
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Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). [Link]
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ACS Publications. Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes. (2013). [Link]
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Brainly.in. P methoxybenzyl bromide reacts faster than p nitrobenzyl bromide with ethanol. (2019). [Link]
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J-STAGE. Benzyl Bromide-Amine Reaction. [Link]
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StackExchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). [Link]
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ResearchGate. Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in.... [Link]
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ACS Publications. The Reaction of p-Nitrobenzyl Bromide and Chloride with Lithium Bromide. (1955). [Link]
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-
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-
ACS Publications. Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. (2013). [Link]
-
StackExchange. Reactivity of benzyl halides towards nucleophilic substitution. (2017). [Link]
-
National Center for Biotechnology Information. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024). [Link]
-
DTU. A GENERAL DESCRIPTION OF THE REACTIVITY OF HETEROAROMATIC COMPOUNDS BASED ON THE DONOR- ACCEPTOR CONCEPT. [Link]
-
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-
RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
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-
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Gas chromatography parameters for 5-(Bromomethyl)-2-(o-tolyl)pyridine analysis
[label="Gentle Volatilization\n(Intact C-Br Bond)",
Figure 1: Mechanistic workflow comparing standard hot injection versus cold/PTV injection for thermally labile bromomethyl pyridines.
Optimized Experimental Protocol: PTV-GC-MS
This protocol is designed as a self-validating system. By monitoring the ratio of the intact 5-(Bromomethyl)-2-(o-tolyl)pyridine peak to its corresponding alcohol degradation peak, analysts can continuously verify the inertness of their GC flow path.
Sample Preparation Requirements
-
Solvent Selection (Critical): Do not use protic solvents (e.g., methanol, ethanol). Protic solvents will undergo nucleophilic substitution with the bromomethyl group in the heated inlet, forming methyl ethers. Use strictly anhydrous, aprotic solvents such as Ethyl Acetate or Toluene .
-
Concentration: Prepare samples at 10–50 µg/mL to prevent column overloading while maintaining sufficient signal-to-noise.
GC-MS Instrument Parameters
-
Column: Low-polarity, highly cross-linked stationary phase (e.g., DB-5ms or Rxi-5Sil MS, 30 m × 0.25 mm ID × 0.25 µm film). Causality: Low polarity minimizes analyte retention, allowing elution at lower oven temperatures and reducing overall thermal exposure.
-
Inlet Type: Programmed Temperature Vaporization (PTV).
-
Liner: Baffled Ultra-Inert liner (strictly without glass wool). Causality: Baffles ensure complete vaporization without allowing liquid droplets to reach the bottom seal, while the absence of wool removes catalytic active sites.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Temperature Programming
-
PTV Inlet Program:
-
Initial Temp: 50°C (Hold for 0.1 min during injection).
-
Ramp: 10°C/sec to 200°C (Hold for 2 min).
-
Causality: The low initial temperature allows the solvent to vent or transfer without thermally shocking the C-Br bond. The rapid ramp then transfers the analyte cleanly before prolonged heat exposure can cause cleavage.
-
-
Oven Program:
-
Initial Temp: 60°C (Hold 1 min).
-
Ramp 1: 15°C/min to 280°C.
-
Final Hold: 3 min.
-
-
MS Transfer Line: 250°C.
-
Ion Source (EI): 230°C. Causality: Keeping the source temperature slightly lower than standard (250-300°C) prevents post-column degradation of the analyte before ionization.
System Validation
Inject a system suitability standard containing 5-(Bromomethyl)-2-(o-tolyl)pyridine. Monitor the Total Ion Chromatogram (TIC). If the peak area of the degradation artifact (e.g., the debrominated species or alcohol) exceeds 2.0% of the main analyte peak area, immediately perform inlet maintenance (replace the liner and trim the first 10 cm of the column).
References
-
ACS Publications. Hydrogen Abstraction and Decomposition of Bromopicrin and Other Trihalogenated Disinfection Byproducts by GC/MS. Environmental Science & Technology. Available at: [Link]
-
ResearchGate. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




